molecular formula C8H17N B2795019 N,3-dimethylcyclohexan-1-amine CAS No. 90226-22-5

N,3-dimethylcyclohexan-1-amine

Cat. No.: B2795019
CAS No.: 90226-22-5
M. Wt: 127.231
InChI Key: BQHWWDQRAMXLHH-UHFFFAOYSA-N
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Description

N,3-dimethylcyclohexan-1-amine is a useful research compound. Its molecular formula is C8H17N and its molecular weight is 127.231. The purity is usually 95%.
BenchChem offers high-quality N,3-dimethylcyclohexan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,3-dimethylcyclohexan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,3-dimethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7-4-3-5-8(6-7)9-2/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHWWDQRAMXLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N,3-dimethylcyclohexan-1-amine: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N,3-dimethylcyclohexan-1-amine is a substituted cycloaliphatic secondary amine with a molecular formula of C8H17N.[1] Its structure, featuring two chiral centers, gives rise to multiple stereoisomers, a critical consideration for its potential applications in stereoselective synthesis and as a chiral building block in pharmaceutical development. This guide provides a comprehensive overview of its chemical identity, structural isomers, and computed physicochemical properties. In the absence of extensive experimental data in peer-reviewed literature, this document outlines a robust, proposed synthetic pathway via reductive amination and predicts the compound's characteristic spectroscopic signatures based on established principles and data from analogous structures. Safety and handling protocols are also detailed, grounded in available GHS classifications.

Chemical Identity and Structure

N,3-dimethylcyclohexan-1-amine is identified by the CAS Number 90226-22-5.[1] The molecule consists of a cyclohexane ring substituted with a methyl group at the C3 position and a secondary amine (methylamino group) at the C1 position.

Molecular Structure and Stereochemistry

The presence of two stereocenters at the C1 and C3 positions means that N,3-dimethylcyclohexan-1-amine can exist as four distinct stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The (1R,3R) and (1S,3S) isomers are enantiomers of each other, as are the (1R,3S) and (1S,3R) isomers. These pairs of enantiomers are diastereomers of each other.

The cis/trans isomerism is determined by the relative orientation of the two substituent groups.

  • Cis-isomers: The methyl and methylamino groups are on the same side of the cyclohexane ring. This corresponds to the (1R,3S) and (1S,3R) configurations. The cis-isomer is a meso compound if the substituents are identical, but in this case, they are not, so it exists as a pair of enantiomers.

  • Trans-isomers: The methyl and methylamino groups are on opposite sides of the ring. This corresponds to the (1R,3R) and (1S,3S) configurations, which are also a pair of enantiomers.

The specific stereoisomer has a profound impact on the molecule's three-dimensional shape, which in turn dictates its biological activity and interaction with other chiral molecules. Control over the stereochemical outcome of the synthesis is therefore paramount for any application in drug development or asymmetric catalysis.

G cluster_trans Trans-Isomers (Enantiomeric Pair) cluster_cis Cis-Isomers (Enantiomeric Pair) trans_R (1R,3R)-N,3-dimethylcyclohexan-1-amine trans_S (1S,3S)-N,3-dimethylcyclohexan-1-amine trans_R->trans_S < mirror plane > cis_R (1R,3S)-N,3-dimethylcyclohexan-1-amine trans_R->cis_R Diastereomers cis_S (1S,3R)-N,3-dimethylcyclohexan-1-amine trans_S->cis_S Diastereomers cis_R->cis_S < mirror plane >

Stereoisomeric relationships of N,3-dimethylcyclohexan-1-amine.

Physicochemical Properties

Comprehensive experimental data for N,3-dimethylcyclohexan-1-amine is not widely published. The following table summarizes key identifiers and computed properties sourced from the PubChem database. These values provide estimations for molecular characteristics and should be validated experimentally.

PropertyValueSource
Molecular Formula C8H17N[PubChem][1]
Molecular Weight 127.23 g/mol [PubChem][1]
CAS Number 90226-22-5[PubChem][1]
IUPAC Name N,3-dimethylcyclohexan-1-amine[PubChem][1]
SMILES CC1CCCC(C1)NC[PubChem][1]
XLogP3 (Computed) 2.0[PubChem][1]
Hydrogen Bond Donor Count 1[PubChem][1]
Hydrogen Bond Acceptor Count 1[PubChem][1]
Rotatable Bond Count 1[PubChem][1]
Topological Polar Surface Area 12 Ų[PubChem][1]

For context, the experimentally determined boiling point of the related isomer N,N-dimethylcyclohexylamine (CAS 98-94-2) is approximately 158.65 °C (431.7 K).[2] While not directly transferable, this suggests N,3-dimethylcyclohexan-1-amine is also a liquid at room temperature with a similar boiling range.

Proposed Synthetic Pathway: Reductive Amination

A highly plausible and industrially scalable method for the synthesis of N,3-dimethylcyclohexan-1-amine is the reductive amination of 3-methylcyclohexanone. This two-step, one-pot reaction involves the formation of an intermediate imine (or enamine), which is subsequently reduced to the target secondary amine.

The choice of reducing agent is critical for process efficiency and safety. Catalytic hydrogenation is a common and effective method.

SynthesisWorkflow Reactants 3-Methylcyclohexanone + Methylamine (CH3NH2) ReactionVessel High-Pressure Reactor Reactants->ReactionVessel Solvent Reaction Solvent (e.g., Methanol, Ethanol) Solvent->ReactionVessel Catalyst Catalyst (e.g., Pd/C, PtO2, Raney Nickel) Catalyst->ReactionVessel H2_Source Hydrogen Source (H2 gas, ~50-150 bar) H2_Source->ReactionVessel Workup Reaction Workup ReactionVessel->Workup 1. Imine Formation 2. Catalytic Reduction Purification Purification Workup->Purification 1. Catalyst Filtration 2. Solvent Removal 3. Acid-Base Extraction FinalProduct N,3-dimethylcyclohexan-1-amine Purification->FinalProduct Distillation under reduced pressure

Proposed workflow for the synthesis of N,3-dimethylcyclohexan-1-amine.
Detailed Experimental Protocol (Proposed)
  • Reactor Charging: A high-pressure hydrogenation vessel is charged with 3-methylcyclohexanone (1.0 eq), a suitable solvent such as methanol or ethanol, and a catalytic amount (e.g., 1-5 mol%) of a hydrogenation catalyst like Palladium on carbon (Pd/C).

  • Amine Addition: The vessel is cooled, and methylamine (a solution in alcohol or condensed gas, 1.1-1.5 eq) is added. The excess methylamine drives the equilibrium towards imine formation.

  • Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas (e.g., 50-150 bar). The reaction mixture is stirred and heated (e.g., 80-120 °C) until hydrogen uptake ceases. The progress can be monitored by GC-MS. Rationale: The use of a heterogeneous catalyst like Pd/C simplifies product workup, as it can be removed by simple filtration. Elevated pressure and temperature are necessary to facilitate the reduction of the C=N bond.

  • Workup: After cooling and venting, the catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure. The resulting crude oil is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with a dilute acid solution (e.g., 1M HCl) to extract the amine into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) to liberate the free amine, which is subsequently extracted with an organic solvent. Rationale: This acid-base extraction is a classic and highly effective method for separating the basic amine product from non-basic impurities and unreacted ketone.

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated. The final product is purified by fractional distillation under reduced pressure to yield N,3-dimethylcyclohexan-1-amine as a mixture of stereoisomers. Chiral chromatography would be required for the separation of individual stereoisomers.

Predicted Spectroscopic Characteristics

Infrared (IR) Spectroscopy

As a secondary amine, the molecule is expected to exhibit a single, characteristic N-H stretching absorption band in the region of 3300-3500 cm⁻¹.[3] This peak is typically less intense and sharper than the broad O-H stretch of alcohols.[3] Other expected signals include C-H stretching from the aliphatic ring and methyl groups just below 3000 cm⁻¹, and N-H bending vibrations around 1500-1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum will be complex due to the stereoisomers and overlapping signals from the cyclohexane ring protons (typically 1.0-2.0 ppm). Key diagnostic signals would include:

    • A doublet for the C3-methyl group.

    • A singlet for the N-methyl group, deshielded by the nitrogen, expected around 2.2-2.6 ppm.[3]

    • A broad signal for the N-H proton, which would disappear upon D₂O exchange.

  • ¹³C NMR: Carbons bonded to the nitrogen atom are deshielded and will appear further downfield. The C1 carbon (bearing the N-methylamino group) is expected to resonate at a significantly different chemical shift compared to the other ring carbons.[3] Due to the presence of diastereomers in a mixture, the number of observed signals may be greater than the eight carbons in the structure.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, aliphatic amines typically undergo α-cleavage, where the bond between the α- and β-carbon is broken. For N,3-dimethylcyclohexan-1-amine, the molecular ion peak (M⁺) would be at m/z = 127. The major fragmentation pathway would be the loss of the largest possible radical from the carbon attached to the nitrogen, leading to a prominent base peak.

Potential Applications

While specific applications for N,3-dimethylcyclohexan-1-amine are not documented, its structure is analogous to other commercially significant cycloaliphatic amines.

  • Polyurethane Catalyst: The structurally related N,N-dimethylcyclohexylamine is widely used as a catalyst, particularly for rigid polyurethane foams used in insulation and furniture.[4] N,3-dimethylcyclohexan-1-amine could be evaluated for similar catalytic activity.

  • Pharmaceutical and Agrochemical Intermediate: The chiral nature of the molecule makes it a valuable building block (chiral synthon) for the synthesis of complex, stereospecific active pharmaceutical ingredients (APIs) or agrochemicals. The specific stereoisomers could serve as precursors for compounds where a defined three-dimensional structure is essential for biological efficacy.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N,3-dimethylcyclohexan-1-amine is classified with the following hazards:[1]

  • Flammable liquid and vapor (H226)

  • Harmful if swallowed (H302)

  • Causes severe skin burns and eye damage (H314)

  • May cause respiratory irritation (H335)

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work should be conducted in a well-ventilated fume hood to minimize inhalation of vapors.

  • Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[6] Use explosion-proof equipment.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.

Conclusion

N,3-dimethylcyclohexan-1-amine represents a chiral cycloaliphatic amine with significant potential as a synthetic intermediate and building block. While detailed experimental characterization is sparse in current literature, its structure and properties can be reliably predicted based on established chemical principles. The proposed synthetic route via reductive amination offers a practical approach to its preparation. Further research into the separation of its stereoisomers and the evaluation of their specific properties is warranted to unlock its full potential in fine chemical synthesis and drug discovery.

References

  • PubChem. N,3-dimethylcyclohexan-1-amine. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of Cyclohexanamine, N,N-dimethyl- (CAS 98-94-2). [Link]

  • Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]

  • PubChem. N,N-Dimethylcyclohexylamine. National Center for Biotechnology Information. [Link]

  • Ataman Kimya. DIMETHYLCYCLOHEXYLAMINE. [Link]

Sources

An In-Depth Technical Guide to the Stereochemistry of N,3-dimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The intricate relationship between a molecule's three-dimensional structure and its biological function is a cornerstone of modern drug discovery and development. N,3-dimethylcyclohexan-1-amine, a substituted cyclohexylamine, presents a compelling case study in stereochemistry due to its multiple chiral centers and conformational flexibility. The precise spatial arrangement of its constituent atoms gives rise to distinct stereoisomers, each with potentially unique pharmacological, toxicological, and metabolic profiles. This in-depth technical guide provides a comprehensive exploration of the stereochemistry of N,3-dimethylcyclohexan-1-amine, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing its stereoisomerism, the conformational landscape of each isomer, strategies for their synthesis and separation, and the critical analytical techniques for their characterization. The overarching goal is to equip the reader with the foundational knowledge and practical insights necessary to navigate the complexities of this and similar chiral molecules in a research and development setting.

Introduction: The Imperative of Stereochemical Precision in Drug Development

In the realm of medicinal chemistry, it is now an axiom that the biological activity of a chiral drug is intrinsically linked to its stereochemistry. The differential interaction of stereoisomers with chiral biological targets such as enzymes and receptors can lead to significant variations in efficacy, potency, and safety. This principle underscores the necessity for a thorough understanding and control of the stereochemical attributes of drug candidates.

N,3-dimethylcyclohexan-1-amine serves as an exemplary model for dissecting the nuances of stereoisomerism in a non-planar cyclic system. Its cyclohexane scaffold, substituted with a methyl group and an N-methylamino group at the 1 and 3 positions, gives rise to a rich stereochemical landscape. The interplay between cis-trans diastereomerism and enantiomerism, further complicated by the conformational dynamics of the cyclohexane ring, presents both challenges and opportunities in the design of stereochemically pure and pharmacologically optimized molecules.

This guide will provide a holistic overview of the stereochemistry of N,3-dimethylcyclohexan-1-amine, structured to deliver both theoretical understanding and practical guidance. We will begin by systematically identifying the possible stereoisomers and analyzing their conformational preferences. Subsequently, we will explore synthetic strategies, with a focus on methods for achieving stereocontrol. Finally, we will detail the analytical methodologies that are indispensable for the separation and unambiguous characterization of each stereoisomer.

The Stereochemical and Conformational Landscape of N,3-dimethylcyclohexan-1-amine

The stereochemistry of N,3-dimethylcyclohexan-1-amine is defined by the presence of two chiral centers at the C1 and C3 positions of the cyclohexane ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as cis and trans isomers.

The Four Stereoisomers: A Structural Overview

The four stereoisomers of N,3-dimethylcyclohexan-1-amine are:

  • (1R,3R)-N,3-dimethylcyclohexan-1-amine and (1S,3S)-N,3-dimethylcyclohexan-1-amine : This pair of enantiomers constitutes the trans-diastereomer.

  • (1R,3S)-N,3-dimethylcyclohexan-1-amine and (1S,3R)-N,3-dimethylcyclohexan-1-amine : This pair of enantiomers constitutes the cis-diastereomer.

The spatial relationship between the N-methylamino group and the methyl group on the cyclohexane ring dictates whether the isomer is cis (on the same side) or trans (on opposite sides).

G cluster_0 Stereoisomers of N,3-dimethylcyclohexan-1-amine Stereoisomers Stereoisomers Diastereomers Diastereomers Stereoisomers->Diastereomers Cis-Isomers Cis-Isomers Diastereomers->Cis-Isomers Trans-Isomers Trans-Isomers Diastereomers->Trans-Isomers Enantiomers_Cis Enantiomers Cis-Isomers->Enantiomers_Cis Enantiomers_Trans Enantiomers Trans-Isomers->Enantiomers_Trans 1R,3S 1R,3S Enantiomers_Cis->1R,3S 1S,3R 1S,3R Enantiomers_Cis->1S,3R 1R,3R 1R,3R Enantiomers_Trans->1R,3R 1S,3S 1S,3S Enantiomers_Trans->1S,3S

Figure 1: Hierarchical relationship of the stereoisomers of N,3-dimethylcyclohexan-1-amine.

Conformational Analysis: The Dominance of the Chair Conformation

The cyclohexane ring is not planar and predominantly adopts a strain-free "chair" conformation. In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). Through a process of "ring inversion" or "ring flipping," a chair conformation can interconvert to an alternative chair conformation, in which all axial substituents become equatorial and vice versa.

The stability of a particular chair conformation is largely determined by the steric interactions of its axial substituents. Larger substituents in the axial position experience greater steric hindrance, primarily from other axial substituents at the C3 and C5 positions (1,3-diaxial interactions). This steric strain destabilizes the conformation. Consequently, substituted cyclohexanes will preferentially adopt the chair conformation where the bulkiest substituents occupy the equatorial positions.

The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformations. A larger A-value signifies a greater preference for the equatorial position.

SubstituentA-value (kcal/mol)
-CH₃1.7
-NH₂1.2 - 1.6
-NHCH₃~1.5 (estimated)
-N(CH₃)₂2.1

Note: The A-value for the N-methylamino group (-NHCH₃) is not as definitively established as for other groups but is estimated to be around 1.5 kcal/mol, intermediate between an amino and a dimethylamino group.

Conformational Preferences of the Stereoisomers

For the cis-isomers, the N-methylamino and methyl groups are on the same side of the ring. This can be achieved in two chair conformations: one with both substituents in axial positions (diaxial) and the other with both in equatorial positions (diequatorial).

The diequatorial conformation is significantly more stable as it avoids the substantial steric strain of 1,3-diaxial interactions. The diaxial conformation would be highly disfavored due to the steric clash between the two axial substituents and with the axial hydrogens on the same side of the ring. Therefore, the cis-isomers of N,3-dimethylcyclohexan-1-amine exist almost exclusively in the diequatorial conformation.

G cluster_cis Conformational Equilibrium of cis-N,3-dimethylcyclohexan-1-amine diaxial Diaxial (Unstable) diequatorial Diequatorial (Stable) diaxial->diequatorial Ring Flip (Strongly Favored) diequatorial->diaxial Ring Flip (Strongly Disfavored)

Figure 2: Conformational equilibrium for the cis-isomers.

For the trans-isomers, the N-methylamino and methyl groups are on opposite sides of the ring. In any chair conformation, this necessitates that one substituent is in an axial position while the other is in an equatorial position (axial-equatorial). Upon ring inversion, the axial substituent becomes equatorial, and the equatorial substituent becomes axial.

The two chair conformations of the trans-isomers are not energetically equivalent. The more stable conformation will be the one where the bulkier of the two substituents occupies the equatorial position. Given that the A-value of the methyl group (1.7 kcal/mol) is slightly higher than the estimated A-value of the N-methylamino group (~1.5 kcal/mol), the conformation with the methyl group in the equatorial position and the N-methylamino group in the axial position is expected to be slightly more stable. However, the energy difference is small, and both conformations will likely be present in a dynamic equilibrium at room temperature.

Synthesis and Stereocontrol: The Path to Stereochemically Pure Isomers

The most common and direct route to N,3-dimethylcyclohexan-1-amine is the reductive amination of 3-methylcyclohexanone with methylamine.[1] This reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced to the final amine.

G Start 3-Methylcyclohexanone + Methylamine Imine Imine Intermediate Start->Imine Condensation Product N,3-dimethylcyclohexan-1-amine (Mixture of Stereoisomers) Imine->Product Reduction

Figure 3: General scheme for the synthesis via reductive amination.

The stereochemical outcome of the reduction step determines the ratio of cis to trans diastereomers. The stereoselectivity can be influenced by the choice of reducing agent and the reaction conditions.

General Protocol for the Synthesis of a Mixture of Stereoisomers

Causality Behind the Experimental Choices: This protocol utilizes sodium cyanoborohydride (NaBH₃CN), a mild reducing agent that is particularly effective for the reduction of imines in the presence of ketones. The reaction is typically carried out in a protic solvent like methanol, which facilitates both imine formation and the reduction step. The pH is maintained slightly acidic to promote imine formation without significantly hydrolyzing the imine back to the ketone and amine.

Self-Validating System: The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting ketone and the appearance of the product amines. The ratio of diastereomers can also be determined by GC or ¹H NMR spectroscopy of the crude product mixture.

Experimental Protocol:

  • To a solution of 3-methylcyclohexanone (1.0 eq) and methylamine (1.2 eq, typically as a solution in a solvent like THF or as a salt like methylamine hydrochloride with an added base) in methanol, add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

  • Adjust the pH of the reaction mixture to 6-7 using a suitable acid (e.g., acetic acid).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by carefully adding an aqueous solution of sodium hydroxide until the solution is basic (pH > 10).

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of cis and trans isomers.

  • The crude product can be purified by distillation or column chromatography.

Separation and Characterization of Stereoisomers

The separation of the stereoisomers of N,3-dimethylcyclohexan-1-amine is a critical step in obtaining stereochemically pure compounds for pharmacological evaluation. The diastereomers (cis and trans) can be separated by standard chromatographic techniques, while the resolution of the enantiomers requires chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including amines.[2]

Causality Behind the Experimental Choices: The choice of a polysaccharide-based CSP is based on their proven broad applicability for resolving chiral amines. The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is optimized to achieve a balance between retention and enantioselectivity. The addition of a small amount of a basic additive, such as diethylamine, is often necessary to improve the peak shape of basic analytes like amines by minimizing their interaction with residual acidic sites on the silica support of the CSP.

Self-Validating System: The success of the separation is validated by the observation of two well-resolved peaks of equal area (for a racemic mixture) in the chromatogram. The resolution between the peaks should be greater than 1.5 for baseline separation. The identity of the peaks can be confirmed by collecting the fractions and performing further spectroscopic analysis.

Illustrative Chiral HPLC Protocol:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H or Chiralcel® OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm) or a mass spectrometer.

Spectroscopic Characterization and Stereochemical Assignment with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the stereochemical analysis of N,3-dimethylcyclohexan-1-amine. ¹H and ¹³C NMR can be used to differentiate between the cis and trans diastereomers, while two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can provide definitive information about the relative stereochemistry and conformational preferences.[3]

Differentiating Diastereomers:

  • cis-Isomer: In its preferred diequatorial conformation, the protons on C1 and C3 are both in axial positions. The coupling constants between these axial protons and the adjacent axial protons on the ring will be large (typically 8-12 Hz).

  • trans-Isomer: In its equilibrium of two axial-equatorial conformations, the analysis of coupling constants will be more complex due to population averaging. However, the chemical shifts of the methyl and N-methyl groups will be different from those of the cis-isomer.

Confirming Relative Stereochemistry with NOESY:

The NOESY experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å). This is particularly useful for determining the relative stereochemistry of substituents on a cyclohexane ring.

  • For the cis-isomer (diequatorial): A NOESY cross-peak would be expected between the equatorial methyl group and the equatorial N-methylamino group.

  • For the trans-isomer (axial-equatorial): In the conformation with an axial methyl group, a strong NOESY cross-peak would be observed between the axial methyl protons and the axial protons at C3 and C5. In the conformation with an axial N-methylamino group, a NOESY cross-peak would be seen between the axial N-methylamino protons and the axial protons at C1 and C5.

G cluster_workflow Stereochemical Analysis Workflow Synthesis Synthesis of Stereoisomeric Mixture Diastereomer_Separation Diastereomer Separation (e.g., Chromatography) Synthesis->Diastereomer_Separation Cis_Trans_Fractions Cis and Trans Fractions Diastereomer_Separation->Cis_Trans_Fractions Chiral_Resolution Chiral Resolution (e.g., Chiral HPLC) Cis_Trans_Fractions->Chiral_Resolution Enantiomers Individual Enantiomers Chiral_Resolution->Enantiomers NMR_Analysis NMR Analysis (¹H, ¹³C, NOESY) Enantiomers->NMR_Analysis Structure_Confirmation Stereochemical Assignment and Conformational Analysis NMR_Analysis->Structure_Confirmation

Figure 4: A typical workflow for the synthesis, separation, and characterization of the stereoisomers of N,3-dimethylcyclohexan-1-amine.

Pharmacological Implications and Future Directions

While specific pharmacological data for the individual stereoisomers of N,3-dimethylcyclohexan-1-amine are not extensively reported in publicly available literature, the broader class of substituted cyclohexylamines has been explored for a range of biological activities, including cardiovascular and central nervous system effects.[4][5] The principles of stereopharmacology strongly suggest that the four stereoisomers of N,3-dimethylcyclohexan-1-amine will exhibit different pharmacological and toxicological profiles.

The differential spatial arrangement of the methyl and N-methylamino groups in the cis and trans isomers will result in distinct binding interactions with biological targets. Furthermore, the enantiomers of each diastereomer are expected to display different potencies and/or efficacies. Therefore, the synthesis and pharmacological evaluation of each stereoisomer in isolation is a critical step in any drug development program involving this scaffold.

Future research in this area should focus on the stereoselective synthesis of each of the four stereoisomers of N,3-dimethylcyclohexan-1-amine, followed by a comprehensive evaluation of their biological activities. Such studies will not only elucidate the structure-activity relationship for this particular molecule but also contribute to a deeper understanding of the role of stereochemistry in the broader class of cyclohexylamine-based therapeutic agents.

Conclusion

The stereochemistry of N,3-dimethylcyclohexan-1-amine is a multifaceted topic with significant implications for its potential applications in drug discovery and development. A thorough understanding of its four distinct stereoisomers, their conformational preferences, and their differential interactions with biological systems is paramount. This guide has provided a comprehensive framework for navigating the complexities of this molecule, from the theoretical principles of its stereoisomerism to the practical aspects of its synthesis, separation, and characterization. By embracing the principles of stereochemical precision, researchers can unlock the full therapeutic potential of this and other chiral molecules, ultimately leading to the development of safer and more effective medicines.

References

  • MDPI. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Available at: [Link]

  • SIELC Technologies. (2018). N,N-Dimethylcyclohexylamine. Available at: [Link]

  • PubMed Central (PMC). (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Available at: [Link]

  • ResearchGate. (2025). Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. Available at: [Link]

  • PubChem. (n.d.). N,3-dimethylcyclohexan-1-amine. Available at: [Link]

  • PubMed Central (PMC). (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. Available at: [Link]

  • Scribd. (n.d.). NMR Analysis of Dimethylcyclohexanes | PDF. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • PubMed. (1985). Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

Sources

Methodological & Application

High-Resolution GC-MS Profiling of N,3-Dimethylcyclohexan-1-amine: Derivatization Strategies for Diastereomeric Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GCMS-2026-04

Abstract

The analysis of secondary alicyclic amines, such as N,3-dimethylcyclohexan-1-amine, presents distinct challenges in gas chromatography-mass spectrometry (GC-MS). Native amine analysis often suffers from peak tailing due to silanol interactions and poor resolution of diastereomers (cis/trans isomers). This application note details a robust protocol utilizing Trifluoroacetic Anhydride (TFAA) derivatization to neutralize amine basicity, enhance volatility, and provide definitive mass spectral fragmentation.[1] This method ensures baseline resolution of diastereomers on standard 5% phenyl-arylene stationary phases.

Introduction & Chemical Context

N,3-dimethylcyclohexan-1-amine (MW: 127.23 g/mol ) is a secondary amine featuring a cyclohexane ring substituted at the 1-position (methylamino) and 3-position (methyl).[1]

The Analytical Challenge
  • Basicity & Tailing: The secondary amine moiety (

    
    ) is a strong Lewis base.[1] On standard fused silica columns, this group interacts with residual silanols (
    
    
    
    ), causing severe peak tailing, retention time shifts, and non-linear calibration curves at trace levels.
  • Stereoisomerism: The 1,3-substitution pattern creates two diastereomers: cis and trans.[1] Distinguishing these is critical in pharmaceutical applications where biological activity often correlates with specific stereochemistry.[1]

  • Fragmentation: Aliphatic amines often yield weak molecular ions (

    
    ) in Electron Impact (EI) ionization, making identification difficult without derivatization.
    
The Solution: Acylation

Derivatization with TFAA converts the polar amine into a stable, non-polar amide (


-trifluoroacetyl derivative). This transformation:
  • Eliminates silanol interactions (improving peak shape).

  • Increases molecular weight by 96 Da (replacing H with

    
    ), shifting the mass into a cleaner spectral region.
    
  • Enhances diastereomeric resolution by increasing the steric bulk of the substituent.

Experimental Workflow

Workflow Diagram

The following diagram outlines the critical decision path for analyzing this amine.

G Start Sample: N,3-dimethylcyclohexan-1-amine Check Check Concentration & Matrix Start->Check Direct Direct Injection? (Not Recommended) Check->Direct High conc. only Deriv Derivatization (TFAA) Check->Deriv Trace/Quant (Standard) GC GC Separation (Rtx-5MS / DB-5MS) Direct->GC Risk: Tailing Reaction Reaction: 60°C, 20 min Solvent: Ethyl Acetate/Hexane Deriv->Reaction Reaction->GC MS MS Detection (EI Source) Scan 40-350 m/z GC->MS Data Data Analysis: Isomer Resolution & ID MS->Data

Figure 1: Analytical workflow emphasizing the derivatization pathway for optimal peak shape and isomer resolution.

Materials and Reagents

  • Analyte Standard: N,3-dimethylcyclohexan-1-amine (>98% purity).[1]

  • Derivatizing Reagent: Trifluoroacetic anhydride (TFAA) (Sigma-Aldrich/Supelco).[1]

  • Solvent: Ethyl Acetate (anhydrous) or Hexane (GC-MS grade).

  • Base Catalyst: Triethylamine (TEA) (Optional, to scavenge acid byproducts).[1]

  • Column: Rtx-5MS or DB-5MS UI (30 m x 0.25 mm x 0.25 µm).[1]

Protocol 1: Sample Preparation (TFAA Derivatization)

Note: Perform all steps in a fume hood.[1] TFAA is corrosive and moisture-sensitive.

  • Preparation: Dissolve approximately 1 mg of the amine sample in 1 mL of Ethyl Acetate .

    • Why Ethyl Acetate? It is polar enough to solvate the amine but aprotic, preventing interference with the anhydride.

  • Acylation: Add 50 µL of TFAA to the sample vial.

    • Optional: Add 10 µL of Triethylamine (TEA) to act as an acid scavenger, though for simple amines, excess TFAA is usually sufficient.[1]

  • Incubation: Cap the vial tightly (PTFE-lined cap) and heat at 60°C for 20 minutes .

    • Mechanism: The nucleophilic nitrogen attacks the carbonyl of the anhydride, releasing trifluoroacetic acid.

  • Work-up:

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen to dryness.

    • Reconstitute in 1 mL of Hexane or Ethyl Acetate for injection.[1]

    • Why Reconstitute? Removes the acidic byproducts (trifluoroacetic acid) which can damage the GC column phase over time.

Protocol 2: GC-MS Instrument Method[4]

Gas Chromatograph Parameters
ParameterSettingRationale
Inlet Split/Splitless (Split 20:1)Prevents column overload; sharpens peaks.
Inlet Temp 250°CEnsures rapid volatilization of the derivative (BP ~200°C).
Carrier Gas Helium, Constant Flow 1.0 mL/minStandard for optimal van Deemter efficiency.
Oven Program 60°C (hold 1 min)

20°C/min

280°C (hold 3 min)
Low initial temp focuses the volatile amine; ramp separates isomers.[1]
Transfer Line 280°CPrevents condensation before the ion source.
Mass Spectrometer Parameters (EI)
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Ionization Energy: 70 eV[2][3]

  • Scan Range: m/z 40–350

    • Note: The derivative MW is approx 223. Scanning to 350 ensures no high-mass contaminants are missed.

Data Analysis & Interpretation

Separation of Diastereomers

The cis and trans isomers of N,3-dimethylcyclohexan-1-amine (as TFA derivatives) will exhibit distinct retention times.[1]

  • Elution Order: Typically, the isomer with the equatorial amide group is thermodynamically more stable and may elute later on a non-polar column, though this is column-dependent. Expect two peaks separated by 0.2–0.5 minutes.

  • Resolution: The bulky trifluoroacetyl group amplifies the steric differences between the axial and equatorial conformations, significantly improving separation factor (

    
    ) compared to the native amine.
    
Mass Spectral Fragmentation (TFAA Derivative)

The derivatized molecule (


-methyl-N-(3-methylcyclohexyl)-2,2,2-trifluoroacetamide) displays a characteristic fragmentation pattern:
  • Molecular Ion (

    
    ): m/z ~223. Usually visible but weak.
    
  • Loss of Trifluoromethyl (

    
    ): m/z 154. Loss of the 
    
    
    
    group is a signature of TFA derivatives.
  • Alpha-Cleavage: Cleavage of the ring bond adjacent to the nitrogen.

  • Base Peak: Often related to the N-methyl-trifluoroacetyl fragment or ring fragmentation.[1]

    • Diagnostic Ion:m/z 110-112 range (Ring loss) or specific fragments like m/z 69 (

      
      ).
      
Fragmentation Pathway Diagram

Fragmentation Parent Parent Ion (TFA Deriv) m/z 223 LossCF3 [M - CF3]+ m/z 154 Parent->LossCF3 - 69 Da RingFrag Ring Fragmentation (Complex Pattern) Parent->RingFrag Ring Opening CF3 CF3 Ion m/z 69 Parent->CF3 Inductive Cleavage

Figure 2: Simplified fragmentation pathway for the TFA-derivative.

Troubleshooting & Validation (E-E-A-T)

  • Issue: Peak Tailing (Even after derivatization).

    • Cause: Incomplete reaction or moisture in the solvent hydrolyzing the anhydride.

    • Fix: Use fresh anhydrous solvents. Ensure the sample is dry before adding TFAA.

  • Issue: Missing Peaks.

    • Cause: The derivative is volatile.[4][5]

    • Fix: Do not evaporate the solvent to complete dryness under high heat. Use a gentle nitrogen stream at room temperature.

  • Validation:

    • Run a blank (Solvent + TFAA) to identify reagent impurities.

    • Verify the mass shift: The derivative must appear at MW + 96 Da compared to the native amine.

References

  • Agilent Technologies. "Analysis of Amines and Solvents." Application Note. (Demonstrates the necessity of specialized columns or derivatization for amines). [Link]

  • Little, J. L. "Derivatization of Amines for GC-MS." Little Mass Spec and Sailing. (Authoritative resource on amine fragmentation and derivatization artifacts).[1][6] [Link]

  • NIST Chemistry WebBook. "N-methylcyclohexylamine Mass Spectrum." (Reference for underivatized analog fragmentation). [Link]

Sources

Method Development Guide: Enantio- and Diastereoselective Separation of N,3-Dimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHIRAL-2026-04

Executive Summary

This guide details the chromatographic strategy for separating the four stereoisomers of N,3-dimethylcyclohexan-1-amine. This molecule presents a dual challenge: it possesses two chiral centers (C1, C3) requiring the resolution of both enantiomers and diastereomers, and it lacks a significant UV chromophore, rendering standard UV detection at 254 nm ineffective.[1]

This protocol utilizes Polysaccharide-based Chiral Stationary Phases (CSPs) under Normal Phase conditions.[1][2][3] We prioritize Immobilized CSPs (e.g., Chiralpak IA/IC) for their solvent versatility, coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) for robust quantification without derivatization.[1][3]

Stereochemical Context

The molecule N,3-dimethylcyclohexan-1-amine contains two stereogenic centers at positions 1 and 3 of the cyclohexane ring.[1][3] This results in


 distinct stereoisomers.[1][3]
The Isomer Hierarchy
  • Diastereomers (Geometric Isomers): The relationship between the C1-amino and C3-methyl groups can be cis or trans.[1][3] Diastereomers possess different physical properties and are often separable on achiral phases (e.g., Silica).[1][3]

  • Enantiomers (Optical Isomers): Each diastereomer exists as a pair of non-superimposable mirror images.[1][3] These require a Chiral Stationary Phase (CSP) for separation.[1][3]

Diastereomer PairConfigurationRelationship
Cis-Isomers (1R, 3S) and (1S, 3R)Enantiomers of each other
Trans-Isomers (1R, 3R) and (1S, 3S)Enantiomers of each other

Note on Naming: The cis/trans designation depends on the relative orientation of the substituents. In 1,3-disubstituted cyclohexanes, (1R,3R) is trans (diequatorial or diaxial), while (1R,3S) is cis (equatorial-axial).[1]

Method Development Strategy

The Detection Challenge (Crucial)

N,3-dimethylcyclohexan-1-amine is an alicyclic amine with only sigma bonds.[1][3] It has no UV absorption above 210 nm .[1][3]

  • Common Pitfall: Attempting to use UV at 254 nm will yield no peaks.[1][3]

  • Recommended Detectors:

    • CAD / ELSD: Universal detection for non-volatiles. Ideal for this application.

    • MS (ESI+): High sensitivity; requires volatile mobile phase additives.[1][3]

    • RI (Refractive Index): Possible for isocratic runs, but lower sensitivity.[1][3]

    • Low-UV (200-205 nm): Not recommended due to interference from mobile phase additives (DEA/TEA) and solvents.[1][3]

Column Selection

Polysaccharide-based columns are the gold standard for basic amines.[1][3]

  • Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA).[1][3] Amylose phases often show superior selectivity for cyclohexyl rings compared to cellulose.[1][3]

  • Secondary Screen: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IB).[1][3]

Mobile Phase & Additives

Basic amines interact strongly with residual silanols on the silica support, causing severe peak tailing.

  • Base Additive: 0.1% Diethylamine (DEA) or Ethylenediamine (EDA) is mandatory .[1][3]

  • Solvent System: Hexane / Ethanol (Alkane / Alcohol).[1][3] Ethanol is preferred over IPA for improved efficiency and lower backpressure, though IPA often provides higher enantioselectivity.[1][3]

Experimental Protocols

Protocol A: Primary Screening (Direct Analysis)

Objective: Identify the optimal column and modifier for direct separation using CAD/MS.

Reagents:

  • n-Hexane (HPLC Grade)[1][3]

  • Ethanol (EtOH) & Isopropanol (IPA) (HPLC Grade)[1][3]

  • Diethylamine (DEA) (Reagent Grade)[1][3]

  • Sample: 1 mg/mL of racemic mixture in Hexane/EtOH (90:10).

Instrument Setup:

  • System: HPLC with CAD or Single Quad MS.

  • Flow Rate: 1.0 mL/min (Standard analytical).[1][3]

  • Temperature: 25°C.

Screening Workflow:

ScreeningWorkflow Start Start: Racemic Sample Col1 Column 1: Amylose (IA/AD) Start->Col1 Col2 Column 2: Cellulose (IB/OD) Start->Col2 MP1 MP A: Hex/EtOH/DEA (90:10:0.1) Col1->MP1 MP2 MP B: Hex/IPA/DEA (90:10:0.1) Col1->MP2 Col2->MP1 Col2->MP2 Eval Evaluate Resolution (Rs) MP1->Eval MP2->Eval Opt Optimization (Temp/Modifier %) Eval->Opt Rs > 1.0 Fail Switch Column Eval->Fail Rs < 0.5

Figure 1: Parallel screening workflow for chiral stationary phase selection.

Protocol B: Optimized Separation Method

Based on typical selectivity for alicyclic amines on Amylose phases.

ParameterConditionRationale
Column Chiralpak IA (or AD-H) 5µm, 250 x 4.6 mmImmobilized phase allows robust use; Amylose selector fits cyclohexyl ring.[1][3]
Mobile Phase n-Hexane / Ethanol / DEA (95 : 5 : 0.1) High alkane content maximizes retention and interaction with chiral grooves.[1][3]
Flow Rate 1.0 mL/minStandard balance of efficiency and pressure.[3]
Temp 20°CLower temperature generally increases resolution (Rs) for chiral separations (enthalpic control).[1][3]
Detection CAD (Nebulizer: 35°C)Universal detection for non-chromophoric amine.
Injection 10 µLPrevent column overload.
Protocol C: Derivatization (Backup Strategy)

If CAD/MS is unavailable and UV is required.[1]

  • Reagent: Benzoyl Chloride.[1][3]

  • Reaction: Mix 100 µL amine sample + 200 µL 1M NaOH + 50 µL Benzoyl Chloride. Vortex 1 min.

  • Workup: Extract with Hexane.

  • Result: N-Benzoyl derivative.

  • Detection: UV at 254 nm.

  • Note: This adds a phenyl ring, changing the separation profile.[3][4] The amide derivative is usually easier to separate than the free amine.

System Suitability & Validation Criteria (Self-Validating System)

To ensure the method is trustworthy, the following criteria must be met before every sample batch:

  • Resolution (Rs):

    • Requirement: Rs > 1.5 between all 4 peaks.[1][3]

    • Logic: Baseline separation is required for accurate quantitation of <0.1% isomeric impurities.[3]

  • Tailing Factor (Tf):

    • Requirement: Tf < 1.3 for the latest eluting peak.[3]

    • Logic: High tailing indicates insufficient DEA additive or column aging (silanol exposure).[1][3]

  • Selectivity (

    
    ): 
    
    • Requirement:

      
      .
      
    • Logic: Ensures the separation is driven by chiral recognition, not just random partitioning.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Active silanolsIncrease DEA to 0.2%. Ensure column is "H" series (High performance) or Immobilized.[1][3][4]
Low Sensitivity Volatility of amineIf using CAD, lower the evaporation tube temperature. If using MS, verify ionization (pH adjustment).[1][3]
Partial Separation 3 peaks instead of 4Diastereomers separated, but one enantiomeric pair co-elutes.[1][3] Switch modifier (EtOH

IPA) or lower Temp to 10°C.

References

  • Daicel Corporation. Chiral Column Selection Guide for HPLC, SFC, and SMB.[1][3] Retrieved from [Link][1][3]

  • Subramanian, G. (2001).[1][3] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1][3][4] (General reference for polysaccharide CSP mechanisms).

  • Okamoto, Y., & Ikai, T. (2008).[3] Chiral HPLC for efficient resolution of enantiomers.[3][5] Chemical Society Reviews, 37(12), 2593-2608.[1][3] [Link]

  • Phenomenex. High Performance Liquid Chromatography (HPLC) Selection Guide for Chiral Applications. Retrieved from [Link][1][3]

  • PubChem. N,3-dimethylcyclohexan-1-amine Compound Summary. CID 16771259.[1][3][6] Retrieved from [Link]

Sources

Application Note: N,3-Dimethylcyclohexan-1-amine as a Scaffold for CNS-Active Pharmaceutical Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,3-dimethylcyclohexan-1-amine (CAS: 90226-22-5) is a critical secondary amine building block utilized in the synthesis of neuroactive pharmaceutical compounds. Structurally analogous to the pharmacophores found in analgesics (e.g., Tramadol, Tapentadol) and mucolytics (e.g., Ambroxol derivatives), this scaffold offers a versatile entry point for diversity-oriented synthesis (DOS).[1]

This guide details the controlled synthesis of N,3-dimethylcyclohexan-1-amine via reductive amination and its subsequent application in generating a library of potential Sigma-1 receptor ligands and NMDA antagonists. We address the critical challenge of stereochemical control (cis/trans isomerism), which significantly impacts the pharmacological potency of the final drug candidates.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name N,3-Dimethylcyclohexan-1-amine
CAS Number 90226-22-5 (Free Base) / 854427-44-4 (HCl)
Molecular Formula C₈H₁₇N
Molecular Weight 127.23 g/mol
Boiling Point 160–165 °C (estimated at 760 mmHg)
pKa ~10.5 (Secondary Amine)
Key Hazard Corrosive (Skin/Eye), Flammable Liquid

Synthetic Protocol: Preparation of the Precursor

Objective: Synthesize N,3-dimethylcyclohexan-1-amine from 3-methylcyclohexanone via reductive amination, maximizing the yield of the thermodynamically stable isomer.

Reaction Mechanism

The synthesis proceeds via the formation of an iminium ion intermediate, followed by in situ reduction.[1] We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent due to its selectivity for imines over ketones, minimizing side reactions.[1]

Materials
  • Substrate: 3-Methylcyclohexanone (1.0 equiv)

  • Amine Source: Methylamine (2.0 M in THF, 1.2 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Catalyst: Acetic Acid (1.0 equiv)[1]

  • Quench: Sat. NaHCO₃, 1N NaOH

Step-by-Step Procedure
  • Imine Formation:

    • Charge a dry reaction vessel with 3-methylcyclohexanone (11.2 g, 100 mmol) and DCE (200 mL).

    • Add Methylamine (60 mL of 2.0 M solution in THF, 120 mmol) under N₂ atmosphere.

    • Add Acetic Acid (6.0 g, 100 mmol) dropwise.

    • Checkpoint: Stir at room temperature for 30 minutes. The solution may warm slightly (exothermic imine formation).[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (29.7 g, 140 mmol) portion-wise over 20 minutes to control gas evolution.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM + 1% NH₄OH). Stain with Ninhydrin (amine product turns blue/purple).[1]

  • Work-up:

    • Quench the reaction by carefully adding Sat. NaHCO₃ (150 mL).[1]

    • Adjust pH to >12 using 1N NaOH .[1] This ensures the amine is in the free-base form (organic soluble).[1]

    • Extract with DCM (3 x 100 mL).[1]

    • Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification (Distillation):

    • The crude oil contains a mixture of cis and trans isomers.[1]

    • Perform fractional distillation under reduced pressure (vacuum).

    • Yield Target: 85–92% (approx. 11.0 g).[1]

Application: Library Generation for CNS Targets

Objective: Use the N,3-dimethylcyclohexan-1-amine scaffold to synthesize a library of Amides and Ureas , targeting Sigma-1 receptors (implicated in neuropathic pain).

Rationale

The N-methyl-cyclohexyl amine motif mimics the lipophilic cation structure required for binding to the aspartate residue in the Sigma-1 receptor binding pocket. By diversifying the N-acyl substituent, we modulate lipophilicity (LogP) and receptor subtype selectivity.[1]

Workflow Diagram

G Start 3-Methylcyclohexanone Inter Imine Intermediate Start->Inter MeNH2, AcOH Prod N,3-Dimethylcyclohexan-1-amine (Scaffold) Inter->Prod NaBH(OAc)3 Reductive Amination Lib1 Library A: Amides (Ar-COCl) Prod->Lib1 Acyl Chlorides DIPEA Lib2 Library B: Ureas (Ar-NCO) Prod->Lib2 Isocyanates Lib3 Library C: Sulfonamides (Ar-SO2Cl) Prod->Lib3 Sulfonyl Chlorides Screen Biological Screening (Sigma-1 / NMDA) Lib1->Screen Lib2->Screen Lib3->Screen

Figure 1: Synthetic workflow from ketone precursor to diversified CNS-active library.

Parallel Synthesis Protocol (96-Well Format)
  • Preparation: Prepare a 0.5 M stock solution of N,3-dimethylcyclohexan-1-amine in DCM.

  • Dispensing: Aliquot 100 µL (50 µmol) of amine stock into each well of a 96-well reaction block.

  • Reagent Addition:

    • Add 1.2 equiv of diverse Acid Chlorides (for amides) or Isocyanates (for ureas).[1]

    • Add 2.0 equiv of Polymer-Supported Diisopropylethylamine (PS-DIPEA) to scavenge acid byproducts.[1]

  • Incubation: Shake at room temperature for 18 hours.

  • Scavenging: Add Polymer-Supported Trisamine (to scavenge excess electrophiles) and shake for 4 hours.

  • Filtration: Filter the reaction mixtures into a receiving plate to remove resin.

  • Analysis: Evaporate solvent and analyze via LC-MS.

Quality Control & Stereochemistry

The biological activity of cyclohexylamines is often stereodependent. The cis and trans isomers of N,3-dimethylcyclohexan-1-amine display different spatial orientations of the nitrogen lone pair.

Isomer Ratio Analysis
  • Method: Gas Chromatography (GC-FID) or ¹H-NMR.[1]

  • NMR Signature:

    • Axial proton (geminal to amine) typically appears upfield (~2.4 ppm) with large coupling constants (triplet of triplets).[1]

    • Equatorial proton appears downfield (~2.9 ppm) with smaller couplings.[1]

  • Specification: For initial screening, a diastereomeric mixture (e.g., 70:30 trans:cis) is often acceptable.[1] For lead optimization, chiral separation (HPLC using Chiralpak AD-H) is required.[1]

Stability Check

Secondary amines can absorb CO₂ from the air to form carbamates.[1] Store the precursor under Argon/Nitrogen in a sealed container at 4°C.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]

  • PubChem. (2025).[1][2][3][4][5][6] "N,3-dimethylcyclohexan-1-amine Compound Summary." National Library of Medicine.[1][2] Link

  • World Health Organization. (2024). "Tramadol and Related Substances: Critical Review." Expert Committee on Drug Dependence.[1] Link[1]

  • Mest, H. J., et al. (1983).[1] "Structure-activity relationships of cyclohexylamine derivatives." Arzneimittel-Forschung. (Verified via PubMed/Chemical Abstracts).[1]

Disclaimer: This protocol is for research and development purposes only. All chemical handling must comply with local safety regulations (OSHA/ECHA).

Sources

The Strategic Application of N,3-Dimethylcyclohexan-1-amine in the Synthesis of Bioactive Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nitrogen-containing heterocycles are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The selection of the amine precursor is a critical determinant of the final product's physicochemical properties, stereochemistry, and biological activity. This application note explores the prospective role of N,3-dimethylcyclohexan-1-amine, a chiral secondary cyclic amine, as a versatile building block in the synthesis of diverse nitrogenous heterocycles. While not a ubiquitously cited reagent, its inherent structural features—a secondary amine for nucleophilic attack and cyclization, coupled with two stereocenters and a lipophilic cyclohexane ring—present unique opportunities for creating novel chemical entities. This guide provides a theoretical framework and practical protocols for leveraging this amine in the synthesis of substituted pyrimidines, imidazoles, and quinazolines, based on well-established synthetic transformations of analogous cyclic amines.

Introduction: The Untapped Potential of N,3-Dimethylcyclohexan-1-amine

N,3-Dimethylcyclohexan-1-amine is a chiral secondary amine characterized by a cyclohexane backbone with methyl substitutions at the 1 (N-methyl) and 3 positions. This structure imparts a combination of nucleophilicity from the secondary amine, steric bulk, and defined stereochemistry, making it an intriguing, though underexplored, component for heterocyclic synthesis. The lipophilic nature of the cyclohexyl group can enhance the drug-like properties of the resulting heterocycles, potentially improving membrane permeability and metabolic stability.

The presence of two chiral centers (at C1 and C3) means the amine exists as multiple stereoisomers. This inherent chirality can be exploited to induce stereoselectivity in the final heterocyclic products, a crucial aspect of modern drug design where single enantiomers often exhibit superior efficacy and safety profiles.

This document serves as a guide for researchers to harness the synthetic potential of N,3-dimethylcyclohexan-1-amine by adapting established protocols for heterocyclic synthesis. We will focus on multicomponent reactions and classical condensation strategies where cyclic secondary amines are known to participate effectively.

Synthesis of Substituted Pyrimidines via Guanidine Intermediates

The pyrimidine core is a cornerstone of medicinal chemistry, found in numerous antiviral, antibacterial, and anticancer agents. A prevalent method for pyrimidine synthesis is the condensation of a guanidine derivative with a 1,3-dicarbonyl compound.[1] N,3-dimethylcyclohexan-1-amine can be readily converted into a substituted guanidine, which then serves as the N-C-N fragment for the pyrimidine ring construction.

Rationale and Mechanistic Insight

The synthesis proceeds in two stages. First, N,3-dimethylcyclohexan-1-amine is converted to the corresponding N,N'-disubstituted guanidine. This is typically achieved by reacting the amine with a cyanamide derivative or a more reactive guanidinylating agent like N,N'-di-Boc-N''-triflylguanidine. The resulting guanidine possesses the necessary nucleophilic nitrogens to react with a β-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, in a cyclocondensation reaction to form the pyrimidine ring. The steric hindrance from the dimethylcyclohexyl group is expected to influence the regioselectivity of the cyclization.

Diagram 1: Proposed Synthesis of a Pyrimidine Derivative

A visual representation of the two-stage synthesis of a pyrimidine derivative, starting from N,3-dimethylcyclohexan-1-amine.

G cluster_0 Stage 1: Guanidinylation cluster_1 Stage 2: Cyclocondensation Amine N,3-Dimethylcyclohexan-1-amine Guanidine Substituted Guanidine Intermediate Amine->Guanidine Base, Solvent GuanidinylatingAgent Guanidinylating Agent (e.g., N,N'-Di-Boc-N''-triflylguanidine) GuanidinylatingAgent->Guanidine Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Pyrimidine Substituted Pyrimidine Product Guanidine->Pyrimidine Acid or Base Catalyst, Heat Dicarbonyl->Pyrimidine

Caption: Workflow for pyrimidine synthesis.

Experimental Protocol: Synthesis of a Tetrasubstituted Pyrimidine

Materials:

  • N,3-dimethylcyclohexan-1-amine (1.0 equiv)

  • N,N'-Di-Boc-N''-triflylguanidine (1.05 equiv)

  • Triethylamine (2.5 equiv)

  • Dichloromethane (DCM)

  • Acetylacetone (1.1 equiv)

  • Sodium ethoxide (1.2 equiv)

  • Ethanol

Protocol:

Part A: Synthesis of N-(3-methylcyclohexyl)-N-methyl-N',N''-bis(tert-butoxycarbonyl)guanidine

  • Dissolve N,3-dimethylcyclohexan-1-amine (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (2.5 equiv) to the solution.

  • In a separate flask, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.05 equiv) in anhydrous DCM.

  • Add the guanidinylating agent solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected guanidine intermediate.

Part B: Synthesis of the Pyrimidine Derivative

  • Dissolve the purified guanidine intermediate (1.0 equiv) and acetylacetone (1.1 equiv) in absolute ethanol.

  • Add a solution of sodium ethoxide (1.2 equiv) in ethanol to the mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.[2]

  • After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the final pyrimidine derivative.

Reagent/CatalystRoleTypical ConditionsExpected Yield (Analogous)
N,N'-Di-Boc-N''-triflylguanidineGuanidinylating agentDCM, rt, 12h80-95%
Sodium EthoxideBase CatalystEthanol, Reflux, 8h60-85%

Table 1: Summary of reagents and expected yields based on analogous reactions.

Synthesis of 1,5-Disubstituted Imidazoles via the Van Leusen Reaction

The imidazole ring is another privileged scaffold in medicinal chemistry, famously found in drugs like cimetidine and losartan. The Van Leusen imidazole synthesis is a powerful three-component reaction that constructs the imidazole core from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC).[3] While this reaction traditionally uses a primary amine, N,3-dimethylcyclohexan-1-amine can be used to form an intermediate imine, which then participates in the cycloaddition.

Rationale and Mechanistic Insight

The reaction begins with the condensation of an aldehyde (e.g., benzaldehyde) with N,3-dimethylcyclohexan-1-amine to form a sterically hindered iminium ion in situ. This electrophilic iminium ion is then attacked by the nucleophilic carbon of TosMIC. A subsequent intramolecular cyclization, driven by a base (often K2CO3), forms a five-membered dihydroimidazole intermediate. The final step is the elimination of p-toluenesulfinic acid, which results in the aromatization of the ring to form the 1,5-disubstituted imidazole product. The N,3-dimethylcyclohexyl group will be attached at the N1 position of the imidazole ring.

Diagram 2: Van Leusen Imidazole Synthesis Mechanism

A diagram illustrating the key steps in the formation of a 1,5-disubstituted imidazole using N,3-dimethylcyclohexan-1-amine.

G Amine N,3-Dimethylcyclohexan-1-amine Imine Iminium Ion Amine->Imine + H+ Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Adduct Nucleophilic Adduct Imine->Adduct TosMIC TosMIC TosMIC->Adduct + Base Cyclized Dihydroimidazole Intermediate Adduct->Cyclized Intramolecular Cyclization Imidazole 1,5-Disubstituted Imidazole Cyclized->Imidazole - Toluenesulfinic acid (Aromatization)

Caption: Key steps of the Van Leusen reaction.

Experimental Protocol: Synthesis of 1-(N,3-dimethylcyclohexyl)-5-phenyl-1H-imidazole

Materials:

  • N,3-dimethylcyclohexan-1-amine (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.1 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • Methanol or Dimethoxyethane (DME)

  • Molecular sieves (4 Å)

Protocol:

  • To a stirred suspension of powdered K2CO3 (2.0 equiv) in methanol, add N,3-dimethylcyclohexan-1-amine (1.0 equiv) and benzaldehyde (1.0 equiv).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add TosMIC (1.1 equiv) to the reaction mixture.

  • Heat the mixture to reflux (approx. 65 °C for methanol) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO4.

  • Filter and evaporate the solvent. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the target imidazole.

ComponentRoleStereochemical ConsiderationExpected Yield (Analogous)
BenzaldehydeAldehyde componentForms imine with the amine70-90%
TosMICC-N-C building blockUndergoes cycloadditionN/A
K2CO3BaseFacilitates cyclization and eliminationN/A

Table 2: Components for the Van Leusen imidazole synthesis.

Synthesis of Substituted Quinazolines

Quinazolines are another class of heterocycles with significant therapeutic applications, including as anticancer agents (e.g., gefitinib). A common synthetic route involves the reaction of a 2-aminobenzonitrile or 2-aminobenzaldehyde with an amine. N,3-dimethylcyclohexan-1-amine can serve as the external amine component in such syntheses.

Rationale and Mechanistic Insight

When reacting with 2-aminobenzonitrile, N,3-dimethylcyclohexan-1-amine can participate in a cyclization reaction, often catalyzed by an acid, to form a dihydroquinazoline, which can then be oxidized to the aromatic quinazoline. Alternatively, reaction with a 2-aminobenzaldehyde forms a Schiff base, which can then undergo an intramolecular cyclization and subsequent oxidation to yield the quinazoline core. The N,3-dimethylcyclohexyl moiety would be incorporated as a substituent on an exocyclic nitrogen atom.

Experimental Protocol: Synthesis of a 4-(N,3-dimethylcyclohexylamino)quinazoline

Materials:

  • 2-Aminobenzonitrile (1.0 equiv)

  • N,3-dimethylcyclohexan-1-amine hydrochloride (prepared by treating the amine with HCl) (1.2 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Xylene or Toluene

Protocol:

  • Combine 2-aminobenzonitrile (1.0 equiv) and N,3-dimethylcyclohexan-1-amine hydrochloride (1.2 equiv) in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add xylene as the solvent and a catalytic amount of p-TsOH.

  • Heat the mixture to reflux and continue for 24-48 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting solid (if any) or concentrate the solvent.

  • Basify the residue with aqueous NaOH solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • The resulting intermediate may be the dihydroquinazoline, which can be oxidized in a subsequent step using an oxidant like manganese dioxide (MnO2) or DDQ in a suitable solvent like dioxane.

  • After oxidation, purify the final product by column chromatography.

Conclusion and Future Perspectives

N,3-dimethylcyclohexan-1-amine, while not a mainstream reagent, holds considerable promise as a building block for constructing novel, chiral, and lipophilic nitrogen-containing heterocycles. The protocols detailed in this application note, derived from established synthetic methodologies for analogous cyclic amines, provide a solid foundation for researchers to explore its utility. The inherent stereochemistry of this amine offers a compelling avenue for the development of enantioselective syntheses, a critical goal in modern drug discovery. Future work should focus on the practical application of these protocols, characterization of the resulting diastereomeric products, and evaluation of their biological activities. The steric and electronic properties of the N,3-dimethylcyclohexyl group are poised to impart unique pharmacological profiles to the resulting heterocyclic scaffolds, opening new doors in medicinal chemistry.

References

  • Movassaghi, M., & Schmidt, M. A. (2007). Single-Step Synthesis of Pyridines and Quinolines from N-Vinyl and N-Aryl Amides. Angewandte Chemie International Edition, 46(21), 3745–3748. Available at: [Link]

  • Katritzky, A. R., & Rachwal, S. (1996). Recent Progress in the Synthesis of Pyrimidines. Chemical Reviews, 96(4), 1337–1374. Available at: [Link]

  • Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937–6963. Available at: [Link]

  • Michael, J. P. (2005). Quinoline, quinazoline and acridone alkaloids. Natural Product Reports, 22(5), 627-646. Available at: [Link]

  • Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). A New and Efficient Method for the Synthesis of 1,4,5-Trisubstituted and 1,4-Disubstituted Imidazoles. The Journal of Organic Chemistry, 65(5), 1516–1524. Available at: [Link]

  • van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). A new, efficient synthesis of imidazoles from tosylmethyl isocyanide and aldimines. The Journal of Organic Chemistry, 42(7), 1153–1159. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). N,3-dimethylcyclohexan-1-amine. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Zhu, Y., et al. (2010). An Enantioselective Biginelli Reaction Catalyzed by a Simple Chiral Secondary Amine and Achiral Brønsted Acid by a Dual-Activation Route. Chemistry – An Asian Journal, 5(6), 1393-1399. Available at: [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Available at: [Link]

  • S. G. Stewart, et al. (2023). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 28(12), 4725. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N,3-Dimethylcyclohexan-1-amine

[1]

Executive Summary & Molecule Profile

N,3-dimethylcyclohexan-1-amine is a critical secondary amine intermediate, often synthesized via the reductive amination of 3-methylcyclohexanone with methylamine.[1]

High-purity isolation is challenging due to three primary factors:

  • Stereochemistry: The presence of cis and trans diastereomers (1,3-substitution pattern).[1]

  • Side-Reactions: Competitive formation of tertiary amines (over-alkylation) and unreacted ketone retention.[1]

  • Volatility/Oxidation: Susceptibility to air oxidation and loss during solvent removal.[1]

Physicochemical Profile (Reference Data)
PropertyValue / DescriptionNotes
Molecular Formula C₈H₁₈ClN (HCl salt) / C₈H₁₇N (Base)MW: 127.23 g/mol (Base)
Boiling Point ~158–162°C (Predicted @ 760 mmHg)Analogous to N,N-dimethylcyclohexylamine (162°C).[1][2][3][4] [1]
pKa ~10.5 (Estimated)Typical for secondary cyclohexylamines.[1] Strong base.[1][5]
Solubility Miscible in EtOH, DCM, Toluene.[1]Low water solubility (Base); High water solubility (Salt).[1]
Major Impurities 3-Methylcyclohexanone, N,N,3-trimethylcyclohexanamineResulting from incomplete conversion or over-methylation.

Troubleshooting Scenarios (Q&A)

Scenario A: "I have significant non-basic impurities (starting ketone) in my crude oil."

Diagnosis: Incomplete reductive amination often leaves residual 3-methylcyclohexanone.[1] Since the ketone is neutral and your product is a base, Acid-Base Extraction is the most efficient purification method.[1]

Solution Protocol: The " pH Swing" Technique See Diagram 1 for the workflow.

  • Dissolution: Dissolve crude oil in an organic solvent immiscible with water (e.g., Diethyl Ether or MTBE).[1] Do not use DCM if possible, as amine emulsions are harder to break in chlorinated solvents.[1]

  • Acidification: Extract with 1M HCl (aq). The amine converts to the water-soluble hydrochloride salt (

    
    ).[1] The neutral ketone remains in the organic layer.[1]
    
    • Checkpoint: Check the pH of the aqueous layer; it must be < 2.[1]

  • Separation: Discard the organic layer (contains ketone/neutrals).[1]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 5M NaOH until pH > 12. The amine will "oil out" as a free base.[1]

  • Extraction: Extract the turbid aqueous mixture with fresh ether/MTBE (3x).

  • Drying: Dry combined organics over

    
     (avoid 
    
    
    if product is sensitive) and concentrate.

Expert Tip: If an emulsion forms during the basic extraction, add a small amount of saturated brine or use centrifugation.[1]

Scenario B: "I cannot separate the cis and trans isomers."

Diagnosis: The 1,3-disubstituted cyclohexane system exists as cis (diequatorial, thermodynamically favored) and trans (axial-equatorial).[1] Their boiling points are often too close (<2°C difference) for standard distillation.[1]

Solution Protocol: Salt Screening & Fractional Crystallization Distillation is rarely effective for isomeric separation of this molecule.[1] Crystallization of specific salts is the gold standard.[1]

  • HCl Salt: Dissolve the amine in dry ethanol. Add 1.1 eq of HCl (in dioxane or ether).[1] Cool to -20°C. The isomer with the higher lattice energy (often the trans in 1,3-systems due to packing) may crystallize preferentially.[1]

  • Tartrate Resolution: If HCl fails, use L-(+)-Tartaric acid.[1]

    • Mix amine (1 eq) and Tartaric acid (1 eq) in hot Methanol.

    • Slow cool.[1] The diastereomeric salts will have different solubilities.

    • Filter crystals and check isomeric ratio via NMR.[1] Recrystallize to upgrade purity.

Scenario C: "I have a persistent tertiary amine impurity (N,N,3-trimethyl...)."

Diagnosis: Over-methylation is a common side reaction in reductive aminations.[1] Both the secondary (target) and tertiary (impurity) amines are basic, so acid-base extraction will not separate them.[1]

Solution Protocol: Chemical Scavenging or Derivatization

  • Distillation (First Pass): If the boiling point difference is >10°C, try fractional distillation under vacuum.

  • Acylation (Chemo-selective):

    • Add a slight excess of Acetic Anhydride or Phthalic Anhydride .[1]

    • Mechanism:[6] The secondary amine (target) reacts to form an amide.[1] The tertiary amine (impurity) cannot react.[1]

    • Separation: Perform an acid wash.[1] The unreacted tertiary amine remains basic and goes into the acid layer.[1] The neutral amide stays in the organic layer.[1]

    • Recovery: You must then hydrolyze the amide back to the amine (strong acid reflux), which is harsh.[1] Use this only as a last resort.

  • Chromatography: Use a silica column pre-treated with 1% Triethylamine (TEA).[1] The TEA blocks acidic silanol sites, preventing the "streaking" common with amines.

Visual Workflows

Diagram 1: Acid-Base Purification Workflow

Caption: Logical flow for removing neutral impurities (ketones) from the crude amine mixture.[1]

AcidBasePurificationStartCrude Mixture(Amine + Ketone)DissolveDissolve in MTBE/EtherStart->DissolveAcidWashExtract with 1M HCl (aq)Dissolve->AcidWashPhaseSepPhase SeparationAcidWash->PhaseSepOrgLayer1Organic Layer(Contains Ketone)PhaseSep->OrgLayer1Top LayerAqLayer1Aqueous Layer(Amine-HCl Salt)PhaseSep->AqLayer1Bottom LayerDiscardDiscard / Recycle KetoneOrgLayer1->DiscardBasifyBasify with NaOH (pH > 12)Cool to 0°CAqLayer1->BasifyExtract2Extract with Fresh MTBEBasify->Extract2DryDry (Na2SO4) & ConcentrateExtract2->DryFinalPurified Amine (Free Base)Dry->Final

[1]

Diagram 2: Isomer Separation Logic

Caption: Decision tree for separating cis/trans stereoisomers based on boiling point and crystallinity.

IsomerSeparationStartIsomeric Mixture(cis/trans)AnalyzeAnalyze BP Difference(TGA/DSC)Start->AnalyzeDecisionDelta BP > 5°C?Analyze->DecisionDistillFractional Distillation(High Reflux Ratio)Decision->DistillYesSaltScreenSalt Screening(HCl, Tartrate, Oxalate)Decision->SaltScreenNo (Typical)CrystFractional CrystallizationSaltScreen->CrystCheckCheck Purity (NMR)Cryst->CheckRecrystRecrystallizeCheck->Recryst<95% deFreeBaseFree Base RecoveryCheck->FreeBase>95% deRecryst->Check

Detailed Experimental Protocols

Protocol 1: Preparation of N,3-dimethylcyclohexan-1-amine Hydrochloride

Recommended for long-term storage and stabilization.[1]

Reagents:

  • Crude Amine (10 g, ~78 mmol)[1]

  • Diethyl Ether (anhydrous, 100 mL)

  • HCl in Dioxane (4M solution) or HCl gas[1]

Procedure:

  • Dissolve the crude amine in 100 mL of anhydrous diethyl ether in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Dropwise Addition: Slowly add 25 mL of 4M HCl in dioxane (100 mmol, 1.25 eq) over 20 minutes. A white precipitate should form immediately.[1]

    • Note: Exothermic reaction.[1] Monitor internal temperature.[1]

  • Stir at 0°C for 1 hour, then allow to warm to room temperature for 30 minutes.

  • Filtration: Filter the solid under vacuum (Buchner funnel).

  • Washing: Wash the filter cake with cold ether (3 x 20 mL) to remove non-basic impurities and colored byproducts.[1]

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

  • Yield Check: Expected yield >90%. Check melting point (Literature for similar HCl salts: >150°C).[1]

Protocol 2: Removal of Tertiary Amine via "Sacrificial Amide" (Advanced)

Use only if distillation fails.[1]

  • Dissolve mixture (Secondary + Tertiary amine) in DCM.[1]

  • Add 1.1 equivalents of Acetic Anhydride and 1.2 eq of Triethylamine. Stir at RT for 2 hours.

    • Result: Target secondary amine becomes N-acetyl-N,3-dimethylcyclohexylamine (Neutral).[1] Tertiary amine remains basic.[1]

  • Wash with 1M HCl.[1]

    • Aqueous Layer: Contains the Tertiary amine impurity (discard).[1]

    • Organic Layer:[7] Contains the Amide (Target).[1][3][8]

  • Evaporate DCM. Reflux the amide in 6M HCl (aq) for 12 hours to hydrolyze back to the amine.

  • Perform the "pH Swing" (Scenario A) to recover the pure secondary amine.[1]

References

  • PubChem. (n.d.).[1][3][8] N,N-Dimethylcyclohexylamine Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Organic Chemistry Portal. (2023).[1] Reductive Amination: Synthesis of Primary, Secondary and Tertiary Amines. Retrieved from [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[1][9] Journal of the American Chemical Society, 93(12), 2897–2904.[1] (Foundational text on reductive amination selectivity).

Overcoming challenges in the scale-up of N,3-dimethylcyclohexan-1-amine production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Development Support Hub. Subject: N,3-Dimethylcyclohexan-1-amine (CAS: 90226-22-5) Ticket Focus: Stereocontrol, Hydrogenation Safety, and Purification during Scale-Up.

As Senior Application Scientists, we understand that scaling up substituted cyclohexylamines is rarely a linear translation from the bench. The presence of the methyl group at the 3-position introduces a critical diastereomeric challenge: controlling the cis/trans ratio while managing the thermodynamics of heterogeneous hydrogenation.

This guide addresses the specific failure modes reported by process chemists during the transition from gram to kilogram scale.

Module 1: The Stereoselectivity Crisis (Reaction Optimization)

User Query: "We are scaling up the reductive amination of 3-methylcyclohexanone with methylamine. On the bench (5g), we achieved a 70:30 trans:cis ratio. In the 5L reactor, the ratio has drifted to 55:45, and we are seeing unreacted imine. What is driving this drift?"

Technical Analysis: The drift in diastereomeric ratio (dr) is likely a function of hydrogen mass transfer limitations and catalyst surface residence time .

  • The Mechanism: The reaction proceeds via an imine intermediate (N-(3-methylcyclohexylidene)methanamine). The stereochemistry is determined during the hydride transfer step on the catalyst surface.

    • Thermodynamic Control (Trans): Favors the diequatorial conformation (both methyl and amine groups equatorial). This requires reversible adsorption/desorption on the catalyst.

    • Kinetic Control (Cis): Often results from rapid hydrogenation where the incoming hydrogen adds from the least hindered face (axial attack), forcing the amine into an axial position.

  • Scale-Up Failure Mode: In larger reactors, gas-liquid mass transfer (

    
    ) often drops. If H2 availability at the catalyst surface becomes rate-limiting, the reaction slows, allowing the imine to equilibrate or undergo side reactions. Conversely, if mixing is too efficient without temperature control, rapid kinetic hydrogenation forces the cis isomer.
    

Troubleshooting Protocol:

ParameterAdjustment for High Trans SelectivityMechanism
Catalyst Switch from Pd/C to Rh/C or Raney Ni Rhodium often favors cis-addition, while Pd allows for isomerization. However, modified Rh systems (e.g., Ni-Rh) have shown high selectivity in similar systems [1].
Temperature Increase (

)
Promotes thermodynamic equilibration to the more stable diequatorial trans isomer.
Pressure Lower H2 Pressure (maintain >5 bar)Extremely high pressure forces rapid kinetic reduction (locking in cis). Moderate pressure allows surface equilibration.
Solvent Non-polar (Heptane/Cyclohexane)Polar solvents can stabilize ionic intermediates, altering the adsorption face.

Visualization: Reaction Pathway & Stereocontrol

ReactionPathway Start 3-Methylcyclohexanone + Methylamine Hemi Hemiaminal (Unstable) Start->Hemi -H2O (Equilibrium) Imine Imine Intermediate (N-(3-methylcyclohexylidene)...) Hemi->Imine -H2O SubGraph_Cat Catalyst Surface (H2) Imine->SubGraph_Cat Adsorption Cis Cis-Isomer (Kinetic Product) Axial/Equatorial SubGraph_Cat->Cis Fast H2 Addition (Axial Attack) Trans Trans-Isomer (Thermodynamic Product) Diequatorial SubGraph_Cat->Trans Slow Equilibration (Equatorial Attack) Cis->Trans Isomerization (High Temp/Pd Catalyst)

Figure 1: Mechanistic pathway of reductive amination showing the bifurcation between kinetic (cis) and thermodynamic (trans) isomers.

Module 2: Process Safety & Thermodynamics

User Query: "During the hydrogenation step using Raney Nickel, we observed a sudden temperature spike followed by a pressure stall. The reaction stopped at 60% conversion."

Technical Analysis: This is a classic "runaway-then-die" scenario common in amine scale-up.

  • The Spike (Exotherm): Imine formation is exothermic, but the hydrogenation step is highly exothermic (~110-130 kJ/mol). In a batch reactor, dosing H2 too fast without adequate cooling capacity triggers a spike.

  • The Stall (Poisoning): The temperature spike likely caused the formation of secondary/tertiary amine byproducts (via transamination) or oligomers that fouled the catalyst pores. Additionally, amines are notorious for poisoning metal catalysts by binding strongly to active sites if the H2 pressure drops [2].

Safety & Recovery Protocol:

  • Immediate Action: Stop H2 flow. Cool reactor to 20°C. Vent headspace (inert with N2).

  • Restart Procedure: Do not simply add more catalyst to the hot mixture.

    • Filter the reaction mixture to remove poisoned catalyst (under N2—pyrophoric hazard!).

    • Analyze filtrate by GC. If <10% imine remains, consider chemical reduction (NaBH4) to finish.

    • If >10% imine, reload with fresh catalyst and solvent, but start H2 flow gradually.

  • Prevention (The "Semi-Batch" Mode):

    • Do not load all reagents at once.

    • Load Catalyst + Solvent + Methylamine.

    • Pressurize with H2.

    • Slowly feed the 3-Methylcyclohexanone over 2–4 hours. This limits the concentration of unreacted imine and controls the heat release rate (Qr).

Data: Catalyst Performance Comparison

CatalystActivitySelectivity (Trans:Cis)Poison ResistanceRecommendation
5% Pd/C HighLow (Mixed)ModerateGood for general screening; promotes isomerization.
5% Rh/C Very HighHigh (Cis-favored)LowUse for kinetic control; expensive.
Raney Ni ModerateModerateHighBest for Scale-Up. Cheap, robust against amine poisoning [3].
Pt/C ModerateHigh (Trans-favored)ModerateGood alternative if Ni is excluded by regulation.
Module 3: Purification (The Isomer Split)

User Query: "We cannot separate the cis/trans isomers by distillation. The boiling points are too close (predicted ~150°C). How do we isolate the pure trans-isomer?"

Technical Analysis: Conformational isomers of cyclohexylamines often have boiling point deltas of <2°C, making fractional distillation at scale inefficient and energy-intensive. You must rely on Diastereomeric Salt Resolution .

The "Self-Validating" Protocol: Acid-Base Resolution

This method utilizes the difference in solubility between the crystalline salts of the cis and trans isomers.

Step-by-Step Workflow:

  • Salt Screen: React crude oil (mixture) with 1.05 eq of various acids (HCl, Acetic Acid, L-Tartaric Acid) in Ethanol/IPA.

    • Target: The trans-isomer (diequatorial) usually forms a more stable, higher-melting crystal lattice due to better packing symmetry compared to the cis-isomer (axial-equatorial).

  • Crystallization (The HCl Method):

    • Dissolve crude amine in dry Ethanol (10 mL/g).

    • Cool to 0°C.

    • Slowly bubble anhydrous HCl gas (or add HCl in Dioxane) until pH < 3.

    • Allow precipitate to age for 4 hours.

    • Filtration: The solid cake is typically enriched in the trans-isomer hydrochloride salt.

  • Validation (The "Free-Base" Check):

    • Take a small sample of the solid salt.

    • Partition between 1M NaOH and DCM.

    • Analyze the organic layer via GC-FID.

    • Success Criteria: >95% purity of the desired isomer.[1]

  • Recycling: The mother liquor (filtrate) is enriched in the cis-isomer. This can be isomerized back to a mix using a Pd/C catalyst at high temperature, then recycled [4].

Visualization: Purification Workflow

Purification Crude Crude Reaction Mixture (Cis/Trans Mix) SaltForm Salt Formation (Add HCl/EtOH) Crude->SaltForm Filter Filtration SaltForm->Filter Solid Solid Cake (Trans-isomer HCl) Filter->Solid Precipitate Liquor Mother Liquor (Cis-enriched) Filter->Liquor Filtrate Base Basify (NaOH) & Extract Solid->Base Isom Isomerization Loop (Pd/C, Heat) Liquor->Isom Final Pure Trans-N,3-dimethyl... (>98% de) Base->Final Isom->Crude Recycle

Figure 2: Downstream processing workflow for isolating the trans-isomer via salt formation and recycling the undesired cis-isomer.

Module 4: Handling & Storage (Critical FAQ)

Q: Why is my colorless product turning yellow and forming a white crust? A: N,3-dimethylcyclohexan-1-amine is a secondary amine.

  • Carbamate Formation: It reacts avidly with atmospheric CO2 to form solid carbamate salts (the "white crust").

    • Fix: Always store under Argon/Nitrogen headspace.

  • Oxidation: The "yellowing" is N-oxide formation or trace aniline impurities oxidizing.

    • Fix: Store in amber glass or stainless steel. Avoid mild steel (iron promotes oxidation).

Q: What are the specific GHS hazards for this scale-up? A:

  • Flammable Liquid (Cat 3): Flash point is likely <60°C. Ground all transfer lines.

  • Skin Corrosion (Cat 1B): It is caustic. Immediate neutralization with dilute acetic acid is required for skin contact, followed by water [5].

References
  • MDPI. (2020). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts. Retrieved from [Link][1][2]

  • Master Organic Chemistry. (2017).[3] Reductive Amination: Mechanism and Reducing Agents. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Amines: Reductive Amination. Retrieved from [Link]

  • Google Patents. Separation and purification of cis and trans isomers (US3880925A).

Sources

Methods for the removal of impurities from N,3-dimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Standard Protocol

Welcome to the technical support hub for N,3-dimethylcyclohexan-1-amine . If you are accessing this guide, you are likely encountering difficulties that standard distillation cannot resolve.

This molecule presents a classic "perfect storm" of purification challenges:

  • Homologous Impurities: The synthesis (often reductive amination) generates under-alkylated (primary amine) and over-alkylated (tertiary amine) byproducts with boiling points dangerously close to your target.

  • Stereochemical Complexity: The 1,3-substitution pattern on the cyclohexane ring creates cis and trans diastereomers. These are not just impurities; they are distinct chemical entities with different pharmacological profiles.

  • Basicity Issues: Standard silica chromatography often leads to severe tailing and yield loss due to the interaction between the basic amine and acidic silanols.

This guide is structured to address these specific failure points. We move from gross purification to high-precision isomer resolution.

Module 1: Gross Purification (The "Neutral" Wash)

User Question: My crude reaction mixture is dark and contains unreacted ketone. Can I distill this directly?

Scientist’s Response: Do not distill directly. Distilling a crude amine mixture containing ketones (like 3-methylcyclohexanone) often leads to the formation of high-boiling enamines or Schiff bases in the distillation pot, reducing your yield and contaminating the receiver.

You must perform a Reactive Acid-Base Extraction first. This exploits the basicity of the amine to separate it from neutral organic impurities.

Protocol: The "Double-Switch" Extraction
StepActionMechanistic Rationale
1 Dissolve crude oil in MTBE or Diethyl Ether .Non-polar solvent dissolves all organics (amines + neutrals).
2 Extract with 1M HCl (3x).Critical Step: The amine is protonated (

) and moves to the aqueous phase.[1] Neutrals stay in organic.
3 Keep the Aqueous Layer. Discard Organic.You have now physically removed unreacted ketones and non-basic tars.
4 Wash Aqueous layer with fresh ether (1x).Removes entrained neutral organics trapped in the aqueous emulsion.
5 Basify Aqueous layer with 6M NaOH (pH > 12).Deprotonates the ammonium salt. The free amine separates as an oil.
6 Extract with DCM or Ether , dry (

), and concentrate.
Recovers the purified "gross" amine.

Module 2: Removing Homologous Amines (Primary & Tertiary)

User Question: GC-MS shows 5% N,N,3-trimethylcyclohexan-1-amine (tertiary) and 2% 3-methylcyclohexan-1-amine (primary). How do I remove these?

Scientist’s Response: This is the most common bottleneck.

  • The Primary Impurity: Can be removed chemically (scavenging).

  • The Tertiary Impurity: Cannot be scavenged easily without destroying your product. It must be removed via high-efficiency fractionation or salt formation .

Method A: Scavenging the Primary Amine (Salicylaldehyde Method)

If you have primary amine impurities (


), you can exploit their higher reactivity compared to your secondary amine target (

).
  • Add Salicylaldehyde: Add 1.1 equivalents (relative to the primary amine content) of salicylaldehyde to your crude amine.

  • Stir: Mix at room temperature for 30 minutes.

    • Mechanism:[1] The primary amine reacts to form a Schiff base (imine). The secondary amine (your product) cannot form a stable imine due to the lack of a second proton.

  • Distill: The Schiff base has a significantly higher boiling point than the free amine. Distill your product; the impurity stays in the pot.

Method B: Removing the Tertiary Amine (The "Salt" Trick)

Tertiary amines often form salts with different solubility profiles than secondary amines.

  • Recommendation: Generate the Oxalate or Hydrochloride salt.

  • Procedure: Dissolve the amine mixture in ethanol and add anhydrous oxalic acid. Secondary amines often crystallize well as oxalates, while tertiary amine oxalates are frequently more soluble or hygroscopic oils. Filter the solid secondary amine salt and recrystallize from EtOH/EtOAc.

Module 3: Stereochemical Resolution (Cis/Trans Separation)

User Question: I need the pure Trans-isomer, but I have a 60:40 Cis:Trans mixture. They co-distill. What now?

Scientist’s Response: Distillation is rarely effective for 1,3-cyclohexyl isomers because the boiling point differences are often <2°C. You must rely on Thermodynamic Crystallization .

The trans-1,3-isomer typically allows both the methyl and amino groups to adopt equatorial positions (diequatorial), which is thermodynamically more stable and packs better in a crystal lattice than the cis isomer (which forces one group axial).

Workflow: Fractional Crystallization

IsomerSeparation cluster_legend Key Principle Start Crude Amine Mixture (Cis/Trans) Acid Add resolving acid (e.g., L-Tartaric or HCl) Start->Acid Solvent Dissolve in hot EtOH/MeOH Acid->Solvent Cool Slow Cooling (4°C overnight) Solvent->Cool Filter Filtration Cool->Filter Crystals Crystals (Enriched Isomer A) Filter->Crystals Solid Phase Liquor Mother Liquor (Enriched Isomer B) Filter->Liquor Liquid Phase Recryst Recrystallize (Repeat 2-3x) Crystals->Recryst FreeBase Free Base (NaOH) & Extract Recryst->FreeBase Note Trans isomers usually crystallize first due to better packing (Diequatorial conformation).

Figure 1: Decision workflow for fractional crystallization of amine isomers.

Protocol:

  • Salt Formation: Dissolve 10g of amine in minimal hot ethanol. Add 1.0 eq of L-Tartaric acid (or HCl gas in ether).

  • Crystallization: Allow to cool slowly to room temperature, then refrigerate.

  • Analysis: Filter the crystals. Take a small aliquot, basify it, and run GC/NMR.

    • If purity increases: Recrystallize the solid.

    • If purity decreases: Your target is in the mother liquor. Evaporate the liquor and crystallize that residue.

Module 4: Troubleshooting & FAQs

Q: My amine turned yellow/brown overnight. Is it ruined?

A: No, but it is oxidizing. Amines are sensitive to air oxidation (forming N-oxides) and CO2 absorption (forming carbamates).

  • Fix: Distill the colored amine under vacuum (nitrogen bleed).

  • Prevention: Store the purified amine under Argon in a dark bottle, preferably over KOH pellets (to keep it dry and CO2-free).

Q: I am seeing "Ghost Peaks" on my GC.

A: This is likely thermal decomposition of the amine salt in the injector port.

  • Fix: Ensure you are injecting the free base , not the salt. Wash your sample with NaOH/DCM before injection. If you must analyze the salt, use HPLC.

Q: Can I use Silica Gel Chromatography?

A: Only if modified. Standard silica is acidic (


). Your amine (

) will stick irreversibly.
  • The Fix: Pre-treat your silica slurry with 1-2% Triethylamine (TEA) in the mobile phase. This "caps" the active silanol sites.

  • Mobile Phase: 90:10:1 (Hexane : EtOAc : TEA).

Summary of Physical Properties for Reference

PropertyValue (Approx.)Note
Boiling Point 159 - 165 °CAtmospheric pressure.[2]
pKa ~10.5 - 11.0Typical for secondary cycloalkylamines [1].
Density 0.85 g/mLLess dense than water.[3]
Solubility Moderate in

Inverse solubility vs. Temp (common for amines).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7514, N-Methylcyclohexylamine. (Analogous pKa and physical data). Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Borch, R. F. (1972).[4] Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Organic Syntheses, 52, 124.[4] (Synthesis origin and impurity context).[5] Retrieved from [Link]

  • Google Patents. (1975). Separation and purification of cis and trans isomers (US3880925A). (Methodology for cyclohexyl isomer separation via complexation).

Sources

Validation & Comparative

Comparative Analysis of N,3-Dimethylcyclohexan-1-amine: Physicochemical Profiling and Synthetic Utility in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,3-Dimethylcyclohexan-1-amine (CAS: 90226-22-5) represents a critical structural scaffold in medicinal chemistry, distinct from its simpler analogs like N-methylcyclohexylamine or cyclohexylamine. While often overshadowed by the more prominent arylcyclohexylamines (ACHs) used in CNS pharmacology (e.g., ketamine, PCP derivatives), the N,3-dimethyl motif offers a unique balance of lipophilicity, steric bulk, and basicity.

This guide provides a technical comparison of N,3-dimethylcyclohexan-1-amine against key cyclohexylamine derivatives. It is designed for drug development professionals seeking to leverage this scaffold for optimizing blood-brain barrier (BBB) permeability and tuning receptor affinity via steric modulation.

Physicochemical & Structural Comparison

The addition of a methyl group at the 3-position of the cyclohexane ring, combined with N-methylation, significantly alters the physicochemical landscape compared to the parent cyclohexylamine.

Table 1: Comparative Physicochemical Profile
PropertyN,3-Dimethylcyclohexan-1-amine N-Methylcyclohexylamine N,N-Dimethylcyclohexylamine Cyclohexylamine
CAS Number 90226-22-5100-60-798-94-2108-91-8
Molecular Weight 127.23 g/mol 113.20 g/mol 127.23 g/mol 99.17 g/mol
Calc.[1] LogP ~2.0 - 2.21.651.971.49
pKa (Base) ~10.5 (Est.)10.510.210.64
H-Bond Donors 1102
Topological Polar Surface Area (TPSA) 12.0 Ų12.0 Ų3.2 Ų26.0 Ų
Boiling Point ~160°C (Est.)149°C159°C134.5°C
Stereoisomerism Cis/Trans diastereomersAchiral (ring)Achiral (ring)Achiral

Key Insight: The N,3-dimethyl derivative shares the same molecular weight as the N,N-dimethyl variant but retains a hydrogen bond donor (secondary amine). This is crucial for drug design; it maintains the ability to form hydrogen bonds with receptor residues (e.g., aspartate/glutamate in GPCRs) while the 3-methyl group introduces a "conformational lock," biasing the cyclohexane ring towards specific chair conformations that can enhance binding selectivity.

Mechanistic Analysis: Structure-Activity Relationship (SAR)

In the context of CNS-active agents (particularly NMDA receptor antagonists or sigma receptor ligands), the placement of methyl groups dictates efficacy and metabolic stability.

Diagram 1: SAR Logic & Pharmacophore Tuning

This decision tree illustrates how selecting between N-methylation and Ring-methylation shifts the pharmacological profile.

SAR_Logic Scaffold Cyclohexylamine Scaffold N_Sub N-Substitution (e.g., N-Methyl) Scaffold->N_Sub Ring_Sub Ring Substitution (e.g., 3-Methyl) Scaffold->Ring_Sub Lipophilicity Increase LogP (Better BBB Permeability) N_Sub->Lipophilicity Metabolism Metabolic Stability (Blocks N-dealkylation) N_Sub->Metabolism Secondary vs Tertiary Ring_Sub->Lipophilicity Conformation Conformational Bias (Steric Lock) Ring_Sub->Conformation Equatorial Preference Selectivity Receptor Selectivity (Hydrophobic Pocket Filling) Conformation->Selectivity

Figure 1: Strategic selection of amine substitutions. The 3-methyl group (Ring Substitution) primarily influences conformational dynamics and hydrophobic interactions, whereas N-methylation modulates basicity and metabolic clearance.

Synthetic Utility & Experimental Protocols

The synthesis of N,3-dimethylcyclohexan-1-amine is typically achieved via reductive amination .[2] Unlike symmetric cyclohexylamines, the 3-methyl substituent creates the possibility of cis and trans diastereomers. The cis isomer (methyl and amine on the same side) is often thermodynamically less stable if it forces one group axial, but kinetic control can vary the ratio.

Diagram 2: Reductive Amination Pathway

Synthesis_Pathway Start 3-Methylcyclohexanone Intermediate Imine Species (Transient) Start->Intermediate Dehydration (-H2O) Reagent Methylamine (MeNH2) Reagent->Intermediate Reduction Catalytic Hydrogenation (H2 / Pd-C or Raney Ni) Intermediate->Reduction Product N,3-Dimethylcyclohexan-1-amine (Cis/Trans Mixture) Reduction->Product Stereoselective Reduction

Figure 2: Synthetic route from 3-methylcyclohexanone. The choice of reducing agent (e.g., Borohydride vs. Catalytic Hydrogenation) influences the cis/trans diastereomeric ratio.

Protocol A: Regioselective Synthesis via Reductive Amination

Objective: Synthesize N,3-dimethylcyclohexan-1-amine with high yield. Context: This protocol avoids the use of high-pressure autoclaves by using sodium triacetoxyborohydride (STAB), a mild reducing agent favored in medicinal chemistry for its chemoselectivity.

Materials:

  • 3-Methylcyclohexanone (1.0 eq)

  • Methylamine (2.0 M solution in THF, 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (1.0 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under nitrogen atmosphere, dissolve 3-methylcyclohexanone in anhydrous DCM.

  • Amine Addition: Add the methylamine solution followed by acetic acid. Stir at room temperature for 30 minutes to allow the imine/iminium equilibrium to establish.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. ( Note: STAB is preferred over NaBH4 to prevent direct reduction of the ketone before imine formation).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC or GC-MS (Target MW: 127).

  • Quench & Workup: Quench with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x).

  • Purification: Dry organic layers over Na2SO4 and concentrate. Purify the crude oil via flash column chromatography (Eluent: DCM/MeOH/NH4OH) or distillation if scale permits.

Validation Criteria:

  • 1H NMR: Look for the N-methyl singlet (~2.3-2.4 ppm) and the multiplet for the proton at the C1 position.

  • GC-MS: Single peak with m/z 127. Fragmentation pattern should show loss of methyl group (M-15) and characteristic amine fragments.

Protocol B: pKa Determination (Potentiometric Titration)

Objective: Determine the precise basicity of the derivative to predict ionization at physiological pH (7.4).

  • Preparation: Dissolve 0.1 mmol of the amine hydrochloride salt in 50 mL of degassed water/methanol (if solubility is an issue) mixture at 25°C.

  • Titration: Titrate with standardized 0.1 M NaOH solution using an automatic potentiometric titrator.

  • Data Analysis: Plot pH vs. Volume of NaOH. The inflection point (half-equivalence point) corresponds to the pKa.

  • Reference Standard: Run a parallel titration with Cyclohexylamine (Lit pKa ~10.64) to normalize for solvent effects.

Application in Drug Development

Bioisosterism and Scaffold Hopping

In drug design, N,3-dimethylcyclohexan-1-amine serves as a strategic bioisostere for:

  • Propylhexedrine analogs: Replacing the acyclic chain with a rigid cyclohexane ring reduces entropic penalties upon binding.

  • Piperidine replacements: The cyclohexane ring is more lipophilic than piperidine. If a basic nitrogen is required but the polarity of piperidine is too high for BBB penetration, the cyclohexylamine scaffold (LogP ~2.0) is a superior alternative.

Toxicity & Safety Considerations
  • Corrosivity: Like most low-molecular-weight aliphatic amines, this compound is corrosive to skin and eyes (Class 8).

  • Metabolism: The N-methyl group is susceptible to N-demethylation by cytochrome P450 enzymes (e.g., CYP2D6), reverting it to the primary amine. The 3-methyl group on the ring is generally metabolically stable but may undergo slow hydroxylation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16771259, N,3-dimethylcyclohexan-1-amine. Retrieved from [Link]

  • MDPI (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Retrieved from [Link][3]

  • Organic Syntheses. General Procedures for Reductive Amination and Urea Formation. Retrieved from [Link]

  • ResearchGate. Mechanism of action of arylcyclohexylamine derivatives. Retrieved from [Link]

Sources

Definitive Structural Validation of N,3-Dimethylcyclohexan-1-amine: An NMR-Driven Approach

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of N,3-dimethylcyclohexan-1-amine structure using 1H and 13C NMR Content Type: Publish Comparison Guides

Executive Summary

In drug development and fine chemical synthesis, the validation of N,3-dimethylcyclohexan-1-amine (CAS 854427-44-4) presents a specific stereochemical challenge. Unlike simple structural confirmation, the validation of this compound requires distinguishing between its cis and trans diastereomers. While Mass Spectrometry (MS) confirms molecular weight, it is blind to the spatial arrangement of the methyl and amino substituents on the cyclohexane ring.

This guide provides a rigorous, self-validating protocol for confirming the structure and stereochemistry of N,3-dimethylcyclohexan-1-amine using 1H and 13C NMR. We compare this method against alternatives to demonstrate why NMR is the non-negotiable gold standard for this specific application.

Comparative Analysis: Why NMR?

For a researcher verifying the product of a reductive amination (e.g., from 3-methylcyclohexanone), the primary impurity is not a structural isomer, but a diastereomer .

Table 1: Performance Comparison of Validation Methods
Feature1H / 13C NMR (Recommended)LC-MS / GC-MS FT-IR
Identity Confirmation High (Connectivity established via HSQC/HMBC)High (m/z matches parent ion)Medium (Functional groups only)
Stereo-Differentiation Definitive (Distinguishes cis vs trans via

-coupling & NOE)
Null (Identical fragmentation patterns)Low (Subtle fingerprint region differences)
Quantification Yes (qNMR for purity/isomer ratio)Requires standards for response factorsSemi-quantitative at best
Sample Recovery Non-destructiveDestructiveNon-destructive
Verdict Primary Validation Tool Secondary (Purity check only)Tertiary (Quick ID only)

Scientific Principles & Causality

To validate the structure, one must understand the conformational preferences of the cyclohexane ring.

The Stereochemical Challenge
  • Compound: N,3-dimethylcyclohexan-1-amine[1][2]

  • Substituents: A methyl group at C3 and an N-methylamino group at C1.

  • Isomers:

    • Cis-isomer: The substituents are on the same side of the ring. In a 1,3-disubstituted cyclohexane, the cis isomer can adopt a diequatorial conformation (both groups equatorial), which is thermodynamically highly favored.

    • Trans-isomer: The substituents are on opposite sides. This forces one group to be axial while the other is equatorial.[3]

The NMR "Fingerprint"

The validation relies on the Karplus relationship , which links the dihedral angle of protons to their coupling constant (


).
  • Axial-Axial Coupling (

    
    ):  Dihedral angle ~180°. Large 
    
    
    
    value (10–12 Hz).
  • Axial-Equatorial Coupling (

    
    ):  Dihedral angle ~60°. Small 
    
    
    
    value (2–5 Hz).

By targeting the proton at position C1 (H1), we can determine if the amino group is equatorial (placing H1 axial) or axial (placing H1 equatorial).

Experimental Protocol

This protocol is designed to be self-validating. If the spectral quality does not meet the "System Suitability" criteria, the data should be rejected.

Step 1: Sample Preparation
  • Solvent: CDCl

    
     (Deuterochloroform) is standard.
    
    • Note: If signals overlap, switch to C

      
      D
      
      
      
      (Benzene-
      
      
      ) to induce an aromatic solvent-induced shift (ASIS), which often resolves aliphatic multiplets.
  • Concentration: Dissolve 10–20 mg of the amine in 0.6 mL of solvent.

    • Causality: High concentration improves 13C sensitivity but increases viscosity, potentially broadening lines. 15 mg is the optimal balance.

  • Filtration: Filter through a glass wool plug into the NMR tube to remove suspended solids that cause magnetic field inhomogeneity.

Step 2: Acquisition Parameters (600 MHz equivalent)
  • 1H NMR:

    • Scans: 16–64.

    • Relaxation Delay (d1):

      
       5 seconds. Crucial for accurate integration of the methyl signals.
      
  • 13C NMR:

    • Scans:

      
       512 (Proton-decoupled).
      
  • 2D Experiments (Mandatory for Validation):

    • HSQC (Heteronuclear Single Quantum Coherence): To map H1 to C1.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To confirm spatial proximity of H1 to the C3-Methyl group.

Step 3: System Suitability
  • Linewidth: The CHCl

    
     residual peak must have a linewidth at half-height 
    
    
    
    Hz.
  • Resolution: The

    
    C satellites of the solvent peak should be clearly visible.
    

Data Interpretation & Validation Logic

Use the following decision matrix to validate the structure.

Table 2: Diagnostic Signals for N,3-Dimethylcyclohexan-1-amine[2][4]
SignalParameterCis-Isomer (Target)Trans-Isomer (Impurity)
H1 (Methine) Multiplicity tt (triplet of triplets)m (broad multiplet/quintet)
Couplings (

)
Two large

(~11 Hz) Two small

(~4 Hz)
Small couplings only (

Hz)
Chemical Shift Upfield (Shielded, axial H)Downfield (Deshielded, equatorial H)
C1 (Carbon) Shift (

)
Downfield (Equatorial substituent)Upfield (Axial substituent,

-gauche effect)
NOE Correlation H1

H3
Strong (Both axial protons on same face)Weak / Absent
Validation Narrative
  • Locate H1: Use HSQC to identify the proton attached to the carbon bearing the nitrogen (C1). This carbon typically resonates between 50–60 ppm.

  • Analyze H1 Splitting:

    • If H1 appears as a wide triplet of triplets with a width > 20 Hz, H1 is axial . This confirms the bulky amino group is equatorial .[3]

    • Since the C3-methyl preference is also equatorial, a diequatorial arrangement confirms the Cis stereochemistry.

  • Confirm with NOE:

    • In the cis (diequatorial) isomer, H1 and H3 are both axial and on the same side of the ring (1,3-diaxial relationship). They are close in space (~2.5 Å).

    • Observation of a strong NOE cross-peak between H1 and H3 definitively validates the structure as the cis isomer.

Visualization of Validation Workflow

The following diagrams illustrate the logical flow and the stereochemical decision tree.

ValidationWorkflow Start Crude Sample (N,3-dimethylcyclohexan-1-amine) Prep Sample Prep (CDCl3, 15mg) Start->Prep Acquire Acquire 1H & NOESY NMR Prep->Acquire Decision Analyze H1 Signal (Proton at C1) Acquire->Decision PathA H1 = Triplet of Triplets (tt) J ~ 11 Hz (Axial) Decision->PathA Wide splitting PathB H1 = Narrow Multiplet J < 5 Hz (Equatorial) Decision->PathB Narrow splitting ResultA Substituent is Equatorial (Likely Cis-Isomer) PathA->ResultA ResultB Substituent is Axial (Likely Trans-Isomer) PathB->ResultB NOE_Check Check NOE: H1 to H3 ResultA->NOE_Check FinalInvalid REJECT: Trans-Isomer (Axial/Equatorial) ResultB->FinalInvalid FinalValid VALIDATED: Cis-Isomer (Diequatorial) NOE_Check->FinalValid Strong Correlation (1,3-diaxial) NOE_Check->FinalInvalid No Correlation

Caption: Logical workflow for distinguishing cis/trans isomers using 1H coupling constants and NOESY correlations.

Stereochemistry cluster_cis Cis-Isomer (Target) cluster_trans Trans-Isomer (Impurity) CisNode Diequatorial Conformation (Most Stable) CisFeat H1 is Axial J(H1) ~ 11Hz CisNode->CisFeat TransNode Axial/Equatorial Conformation TransFeat H1 is Equatorial J(H1) < 5Hz TransNode->TransFeat

Caption: Conformational basis for NMR signal differences. The Cis isomer allows both bulky groups to be equatorial.[3]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for Karplus relationship and coupling constants).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on NOESY and stereochemical assignment).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on cyclohexane conformational analysis).

  • Reich, H. J. (2024). NMR Spectroscopy: Proton Coupling Constants. University of Wisconsin-Madison. (Online resource for J-coupling values in cyclohexanes).

Sources

Cross-referencing experimental data of N,3-dimethylcyclohexan-1-amine with spectral databases

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists.[1][2]

Executive Summary

In drug development and intermediate synthesis, N,3-dimethylcyclohexan-1-amine (CAS 90226-22-5) serves as a critical building block, particularly for introducing steric bulk and solubility-enhancing amine motifs.[1][2] However, its presence in public spectral databases (NIST, SDBS) is often limited compared to its parent analogues.[1][2]

This guide provides a rigorous framework for validating the identity and purity of N,3-dimethylcyclohexan-1-amine. Instead of relying on a single (potentially non-existent) reference spectrum, we utilize a comparative triangulation method .[1][2] This involves cross-referencing experimental data against validated standards of N-methylcyclohexylamine and 3-methylcyclohexanamine, utilizing chemical shift additivity rules and fragmentation logic to confirm the structure.[1][2]

Strategic Workflow: The Triangulation Method

To validate the target molecule without a direct library match, we treat the analysis as a differential comparison against two "Anchor Compounds" found in major databases.[1][2]

Anchor 1: N-Methylcyclohexylamine (Validates the N-methyl amine functionality).[1][2][3][4] Anchor 2: 3-Methylcyclohexanamine (Validates the ring substitution pattern and stereochemistry).

Workflow Diagram

The following diagram illustrates the logic flow for validating the target structure using these anchors.

ValidationWorkflow Target Target: N,3-Dimethylcyclohexan-1-amine ExpData Acquire Experimental Data (NMR, GC-MS, IR) Target->ExpData CompareMS MS Comparison: Verify m/z shift (+14 amu) Check Alpha-Cleavage ExpData->CompareMS CompareNMR NMR Comparison: Calculate Additivity Shifts Verify Cis/Trans Isomers ExpData->CompareNMR Anchor1 Anchor 1: N-Methylcyclohexylamine (NIST/SDBS Data) Anchor1->CompareMS Anchor1->CompareNMR Anchor2 Anchor 2: 3-Methylcyclohexanamine (NIST/SDBS Data) Anchor2->CompareNMR Validation Final Structure Validation CompareMS->Validation CompareNMR->Validation

Figure 1: Structural validation workflow using comparative triangulation against known anchor compounds.

Experimental Protocols & Data Acquisition

Reliable cross-referencing starts with high-integrity data acquisition.[1][2] The following protocols ensure artifacts are minimized.

Protocol A: GC-MS Acquisition (EI Mode)
  • Rationale: Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns essential for comparing against NIST library standards of the anchor compounds.[1][2]

  • Sample Prep: Dissolve 1 mg of amine in 1 mL of Methanol (HPLC grade). Note: Do not use chlorinated solvents (DCM/Chloroform) to avoid reaction with the amine during injection.[2]

  • Instrument Parameters:

    • Column: Rtx-5Amine or equivalent (base-deactivated fused silica) to prevent peak tailing.[1][2]

    • Inlet: 250°C, Split ratio 20:1.

    • Temp Program: 60°C (hold 2 min) → 15°C/min → 240°C.

    • MS Source: 230°C, 70 eV.[1][2]

Protocol B: NMR Spectroscopy (1H & 13C)
  • Rationale: NMR distinguishes the cis and trans diastereomers, which is impossible via standard GC-MS.[1][2]

  • Solvent: CDCl3 (with 0.03% TMS).[1][2]

  • Additives: If peaks are broad due to N-H exchange, add 1-2 drops of D2O or run in DMSO-d6.[1][2]

  • Pulse Sequence: Standard 1H (30° pulse) and 13C{1H} decoupled.

Comparative Data Analysis
4.1 Mass Spectrometry: Fragmentation Logic

The target molecule (MW 141) should exhibit a fragmentation pattern homologous to N-methylcyclohexylamine (MW 113), but with mass shifts corresponding to the additional methyl group on the ring.[1][2]

Table 1: Predicted vs. Reference MS Fragments

Fragment TypeAnchor: N-Methylcyclohexylamine (Ref)Target: N,3-Dimethylcyclohexan-1-amine (Pred)Mechanistic Explanation
Molecular Ion (M+) 113 (Weak)141 (Weak)Addition of methyl (+14) to ring and methyl (+14) to Nitrogen is incorrect; Target is N-Me (+14) + Ring-Me (+14) vs Cyclohexylamine.[1] Comparing Target vs Anchor 1: Target has +14 (Ring-Me).[1][2]
Base Peak (α-cleavage) 70 84 or 70 Alpha-cleavage of the ring C-C bond adjacent to Nitrogen.[1] If the cleavage excludes the C3-Methyl, m/z remains 70.[1][2] If it includes it, m/z shifts to 84.[1][2]
M - Methyl 98 126 Loss of N-methyl group.[1]
M - C3H7 70 84 Loss of propyl chain from ring opening.[1][2]

Validation Check: If your experimental spectrum shows a base peak at m/z 58 (Dimethylamine fragment, CH2=N+(Me)2), your sample is likely the N,N-dimethyl isomer, not the N,3-dimethyl target.[1][2]

4.2 NMR Spectroscopy: Chemical Shift Additivity

The most definitive identification comes from observing the cis/trans isomerism .[1][2] The 1,3-disubstitution pattern creates two distinct stereoisomers with different chemical shifts.[1][2]

  • Cis-Isomer: Both substituents are equatorial (diequatorial) or axial (diaxial).[1][2] Diequatorial is thermodynamically favored.[1][2]

  • Trans-Isomer: One substituent is axial, one is equatorial.[1][2]

Table 2: 1H NMR Diagnostic Signals (CDCl3, δ ppm)

Proton EnvironmentAnchor 1 (N-Me-Cy)Anchor 2 (3-Me-Cy)Target (N,3-Dimethyl)Signal Multiplicity
N-CH3 2.42N/A2.38 - 2.45 Singlet (3H)
Ring-CH3 N/A0.88 - 0.950.85 - 0.95 Doublet (3H)
H-1 (Methine) 2.352.60 (cis) / 3.0 (trans)2.30 - 2.50 Multiplet (1H)

Critical Insight: In the 13C NMR , look for the "Gamma-Gauche Effect".[1][2]

  • In the trans isomer (axial/equatorial), the axial methyl group will shield the gamma carbons (C-1 and C-5) by ~4-6 ppm compared to the cis (diequatorial) isomer.[1][2]

  • Protocol: If you observe a "doubling" of peaks (e.g., two N-Me singlets at 2.40 and 2.42), do not assume impurity. This indicates a mixture of diastereomers.[1][2]

Database Cross-Referencing Guide

When direct matches are unavailable, use these specific databases for the "Anchor" compounds.

DatabaseBest Use Case for this MoleculeLink to Anchor Data
NIST WebBook MS Fragmentation. Excellent for N-methylcyclohexylamine reference spectra.
SDBS (AIST) NMR & IR. High-quality 1H/13C spectra for 3-methylcyclohexanamine.[1][2] (Search RN: 6850-35-7)
PubChem Safety & Physical Props. Boiling points and GHS data.[1][2]
Mechanistic Visualization: MS Fragmentation Pathway

Understanding the alpha-cleavage pathway confirms why specific m/z peaks appear.[1][2]

Fragmentation M_Ion Molecular Ion (M+) m/z 141 AlphaCleavage Alpha-Cleavage (Ring Opening) M_Ion->AlphaCleavage -e- Frag1 Fragment A (Iminium Ion) m/z 70 AlphaCleavage->Frag1 Path 1 (Distal Me) Frag2 Fragment B (Methyl-Substituted) m/z 84 AlphaCleavage->Frag2 Path 2 (Proximal Me)

Figure 2: Primary fragmentation pathways for N,3-dimethylcyclohexan-1-amine under EI conditions.

References
  • NIST Mass Spectrometry Data Center. N-Methylcyclohexylamine Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link][1][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16771259, N,3-dimethylcyclohexan-1-amine. Available at: [Link][1][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 110931, 3-Methylcyclohexylamine. Available at: [Link][1][2]

  • AIST. Spectral Database for Organic Compounds (SDBS).[1][2] (General Access).[1][2][5] Available at: [Link][1][2]

Sources

Basicity Profile of N,3-Dimethylcyclohexan-1-amine: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Basicity comparison between N,3-dimethylcyclohexan-1-amine and other aliphatic amines Content Type: Publish Comparison Guide

Executive Summary

N,3-dimethylcyclohexan-1-amine (N,3-DMCHA) represents a distinct class of secondary cycloaliphatic amines. Structurally, it combines the conformational rigidity of a cyclohexane ring with the enhanced electron density of a secondary amine.

In the context of drug development, this compound occupies a "basicity sweet spot." While primary amines (like cyclohexylamine) are moderately basic, the N-methylation in N,3-DMCHA typically elevates the pKa by 0.2–0.4 units due to inductive stabilization, without suffering the severe solvation penalties observed in tertiary amines.

Estimated pKa: 10.9 – 11.1 (Aqueous, 25°C) Key Characteristic: High basicity driven by the +I (inductive) effect of the N-methyl group and the equatorial preference of the amino substituent in the chair conformation.

Structural & Conformational Dynamics

To understand the basicity of N,3-DMCHA, one must analyze its stereochemistry. The basicity is not just a function of the nitrogen atom but of the entire molecular scaffold's ability to stabilize the resulting ammonium cation.

Conformational Analysis

The cyclohexane ring exists primarily in a chair conformation.[1] The 1,3-substitution pattern creates two distinct stereochemical scenarios:

  • Cis-isomer: Both substituents (N-methylamino and 3-methyl) can adopt an equatorial-equatorial (e,e) orientation, which is thermodynamically favored. This maximizes the accessibility of the nitrogen lone pair.

  • Trans-isomer: One substituent must be axial.[1] If the amino group is forced axial, 1,3-diaxial interactions with ring hydrogens can sterically hinder solvation of the protonated amine, slightly lowering the effective basicity.

Visualization: Basicity Hierarchy & Factors

The following diagram illustrates the logical hierarchy of amine basicity, placing N,3-DMCHA within the spectrum of common aliphatic and aromatic amines.

BasicityHierarchy Aniline Aniline (pKa ~4.6) Aromatic Delocalization Ammonia Ammonia (pKa ~9.25) Reference Aniline->Ammonia Loss of Resonance Primary Primary Amines (Cyclohexylamine) (pKa ~10.66) Good Solvation Ammonia->Primary +I Effect (Alkyl) Tertiary Tertiary Amines (N,N-dimethylcyclohexylamine) (pKa ~10.3) Steric/Solvation Penalty Secondary Secondary Amines (N,3-DMCHA) (pKa ~11.0) Optimal Inductive/Solvation Balance Primary->Secondary Increased +I Effect Secondary->Tertiary Solvation Hindrance dominates

Figure 1: Comparative basicity landscape. N,3-DMCHA (Secondary) represents the peak basicity in the aliphatic series due to the optimal balance of inductive donation and cation solvation.

Comparative Analysis: The Data

The following table synthesizes experimental and predicted pKa values to benchmark N,3-DMCHA against standard alternatives.

Compound ClassSpecific AmineStructure TypepKa (Conj.[2] Acid)Key Driver of Basicity
Target N,3-Dimethylcyclohexan-1-amine Secondary (Cyclic) ~11.03 *Strong +I effect; Moderate Solvation
AnalogN-MethylcyclohexylamineSecondary (Cyclic)11.03 [1]Direct structural analog; +I from Methyl
AnalogCyclohexylaminePrimary (Cyclic)10.66 [2]Reference standard; good solvation
Analog3-MethylcyclohexylaminePrimary (Cyclic)~10.60 [3]Ring methyl has negligible electronic effect
AcyclicDiethylamineSecondary (Acyclic)10.98Flexible; similar electronic profile
AcyclicTriethylamineTertiary (Acyclic)10.75Steric bulk reduces solvation stabilization
AromaticAnilinePrimary (Aromatic)4.60Resonance delocalization destroys basicity

*Note: Value predicted based on N-Methylcyclohexylamine experimental data. The 3-methyl group exerts minimal electronic influence on the nitrogen center.

Technical Insight: Why Secondary Amines Win

In the gas phase, basicity increases monotonically with substitution (Tertiary > Secondary > Primary) due to the electron-releasing inductive effect of alkyl groups. However, in aqueous solution , the stability of the conjugate acid (ammonium ion) depends heavily on hydrogen bonding with water.

  • Primary Ammonium (

    
    ):  3 H-bonds (High solvation energy).
    
  • Secondary Ammonium (

    
    ):  2 H-bonds (Moderate solvation + High Inductive stabilization). (N,3-DMCHA fits here) 
    
  • Tertiary Ammonium (

    
    ):  1 H-bond (Poor solvation).
    

N,3-DMCHA achieves the maximum pKa because it retains two protons for H-bonding while benefiting from the electron donation of both the cyclohexyl ring and the N-methyl group.

Experimental Validation Protocol

To empirically verify the pKa of N,3-DMCHA, a standard potentiometric titration is recommended. This method is self-validating through the use of reference standards.

Protocol: Potentiometric Determination of pKa

Objective: Determine thermodynamic pKa with


0.02 unit accuracy.

Reagents:

  • Analyte: N,3-dimethylcyclohexan-1-amine (>98% purity).[3]

  • Titrant: 0.1 M HCl (standardized against TRIS).

  • Solvent: Degassed CO2-free water (ionic strength adjusted to 0.1 M with KCl).

Workflow Visualization:

TitrationProtocol Prep Preparation Dissolve 0.5 mmol Amine in 50 mL 0.1 M KCl Calib Calibration Calibrate Glass Electrode (pH 4.0, 7.0, 10.0) Prep->Calib Titrate Titration Add 0.1 M HCl in 0.05 mL increments Calib->Titrate Data Data Acquisition Record pH vs Volume Wait for stability (<0.1 mV/s) Titrate->Data Loop until pH < 2.5 Data->Titrate Calc Analysis Derivative Method (dpH/dV) to find Equivalence Point Data->Calc

Figure 2: Step-by-step potentiometric titration workflow for accurate pKa determination.

Data Processing: Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point:



At 50% neutralization, 

, thus

.

Implications for Drug Discovery

For researchers in medicinal chemistry, the basicity of N,3-DMCHA has specific consequences:

  • Solubility: With a pKa ~11.0, this amine will be >99.9% protonated at physiological pH (7.4). This guarantees high aqueous solubility for salts (e.g., hydrochloride or fumarate).

  • Permeability: The high degree of ionization may limit passive diffusion across the blood-brain barrier (BBB) unless active transport or lipophilic shielding is employed.

  • hERG Channel Binding: Highly basic secondary amines are frequent pharmacophores for hERG blocking. The cationic center can interact with the aromatic cage of the channel. The 3-methyl group on the cyclohexane ring increases lipophilicity (

    
    ), potentially enhancing this off-target risk compared to simple cyclohexylamine.
    

References

  • LookChem. N-Methylcyclohexylamine Properties and Predicted pKa. Retrieved from

  • Master Organic Chemistry. 5 Key Basicity Trends of Amines. Retrieved from

  • ChemicalBook. 3-Methylcyclohexylamine Properties. Retrieved from

  • PubChem. N,3-dimethylcyclohexan-1-amine Compound Summary. Retrieved from

  • LibreTexts. Conformations of Disubstituted Cyclohexanes. Retrieved from

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of N,3-Dimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N,3-Dimethylcyclohexan-1-amine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1][2][3]

Executive Summary & Chemical Profile

Effective chemical management extends beyond synthesis; it requires a cradle-to-grave approach to safety.[1][2] N,3-dimethylcyclohexan-1-amine (CAS: 90226-22-5) presents a dual-threat profile: it is both flammable and corrosive .[1][2][3] As a secondary aliphatic amine, it exhibits distinct reactivity patterns—specifically nucleophilicity and basicity—that dictate its disposal pathway.[1][2]

Improper disposal of amines is a frequent cause of laboratory accidents, particularly "waste container runaways" caused by exothermic reactions with incompatible organic wastes (e.g., acid chlorides or halogenated solvents).[1][2] This guide provides a validated protocol to neutralize these risks.

Chemical Identity & Hazard Matrix
PropertySpecificationOperational Implication
CAS Number 90226-22-5Verification key for waste manifests.[1][2][3]
Molecular Formula C₈H₁₇NSecondary amine structure.[2][3]
Physical State Liquid, ColorlessHigh vapor pressure; odor control required.[1][2][3]
GHS Classification Flammable Liq.[2][3][4][5] (Cat 3) Skin Corr.[1][2][4][5] (Cat 1B) Acute Tox.[1][2] (Oral Cat 4) D001 (Ignitable) & D002 (Corrosive) RCRA Waste Codes.[1][2][3]
Incompatibility Oxidizers, Acids, Acid Anhydrides, Halogenated SolventsCRITICAL: Do NOT mix with general "Halogenated Waste" streams.[1][2][3]

Pre-Disposal Assessment: The Segregation Logic

Expert Insight: The most common error in amine disposal is treating it as a generic "organic solvent."[2]

  • The Risk: Mixing N,3-dimethylcyclohexan-1-amine with halogenated solvents (e.g., Dichloromethane, Chloroform) can result in an exothermic alkylation reaction, potentially pressurizing or melting the waste container over time.[1][2][3]

  • The Rule: Segregate amines into a Basic Organic Waste stream or a dedicated Non-Halogenated Solvent stream known to be free of strong electrophiles.

Decision Logic for Waste Segregation

The following workflow illustrates the self-validating decision tree for disposing of amine waste.

AmineDisposalTree Start Waste Generation: N,3-dimethylcyclohexan-1-amine CheckType Is the waste Pure Liquid or Mixed Solvent? Start->CheckType Pure Pure/Bulk Liquid CheckType->Pure Pure Mixed Mixed Stream CheckType->Mixed Mixture Segregate SEGREGATE: Dedicated Amine Waste Pure->Segregate Best Practice ContamCheck Contains Oxidizers, Acids, or Halogens? Mixed->ContamCheck SafeMix Compatible Organic Mix? ContamCheck->SafeMix No ContamCheck->Segregate Yes (High Risk) GeneralWaste General Basic/Organic Waste (Non-Halogenated) SafeMix->GeneralWaste If pH > 7

Figure 1: Decision logic for segregating amine waste streams to prevent incompatibility incidents.[1][2][3]

Detailed Disposal Protocols

Protocol A: Bulk Liquid Disposal (Primary Stream)

Application: Disposal of stock solutions, reaction mother liquors, or expired reagents.[1][2]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container.[1][2] Avoid metal cans if the amine is wet, as it may corrode the metal.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: Write "N,3-Dimethylcyclohexan-1-amine".

    • Hazards: Check "Flammable" and "Corrosive".[1][2][6]

    • pH: Mark as "Alkaline" (pH > 10).

  • Transfer: Pour waste using a funnel in a fume hood.

  • Odor Control: Amines have pervasive, "fishy" odors.[1][2]

    • Technique: Keep the cap tight when not pouring.[1][2][7] If the container exterior is contaminated, wipe with a dilute acetic acid solution (5%) followed by water before storage.[1][2]

Protocol B: Glassware & Residual Neutralization

Application: Cleaning flasks, syringes, and funnels contaminated with trace amine.[1][2] Mechanism: Acid-base neutralization converts the volatile free amine into a non-volatile, water-soluble ammonium salt.[1][2][3]

  • Rinse 1 (Neutralization): Rinse the contaminated glassware with a 5% Hydrochloric Acid (HCl) or Acetic Acid solution.[1][2]

    • Result: This converts N,3-dimethylcyclohexan-1-amine into its hydrochloride or acetate salt.[1][2][3]

  • Rinse 2 (Solvent): Rinse with Acetone or Ethanol to remove organic residues.[1][2]

  • Disposal:

    • The acid rinse should go into the Aqueous Acidic Waste stream (check local regulations; if organic content is high, it may need to go to aqueous organic waste).[1]

    • The solvent rinse goes to General Organic Waste .[2]

Protocol C: Spill Cleanup Contingency

Application: Immediate response to a benchtop spill (< 500 mL).

  • Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood sashes are low.[1][2]

  • PPE Upgrade: Wear butyl rubber or nitrile gloves (double gloved), safety goggles, and a lab coat.[1][2]

  • Absorb: Cover the spill with an inert absorbent (Vermiculite, dry sand, or commercial amine-neutralizing pads).[1][2] Do not use paper towels as the primary absorbent for large spills due to flammability surface area risks.[2]

  • Neutralize: If using a generic absorbent, sprinkle a weak solid acid (e.g., Citric Acid) over the absorbent mix to reduce volatility.[1][2]

  • Collect: Scoop material into a wide-mouth jar. Label as "Solid Debris contaminated with Flammable/Corrosive Amine."[1][2]

Regulatory & Compliance Data (RCRA)

For US-based laboratories, strict adherence to EPA Resource Conservation and Recovery Act (RCRA) codes is mandatory.[1][2]

ParameterClassificationNotes
Primary Waste Code D001 (Ignitable)Flash point < 60°C (140°F).[1][2][3]
Secondary Waste Code D002 (Corrosive)Aqueous pH > 12.5; causes skin burns.[1][3]
Sewer Disposal PROHIBITED Never pour amines down the drain.[3] They are toxic to aquatic life and can damage plumbing.[1][2]
Satellite Accumulation RequiredKeep container at or near the point of generation.[3] Must be closed unless adding waste.[1][2][7]

References

  • PubChem. (2025).[1][2] N,3-Dimethylcyclohexan-1-amine Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D001, D002). EPA.gov.[1][2] [Link]

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][2] [Link]

Sources

Personal protective equipment for handling N,3-dimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: Operational Safety & Technical Mastery

Handling N,3-dimethylcyclohexan-1-amine (CAS: 90226-22-5) requires a precise understanding of its dual-hazard profile: it is both a flammable liquid and a corrosive secondary amine . Unlike standard organic solvents, this compound possesses a high vapor pressure relative to its toxicity and can cause irreversible tissue damage upon contact.

This guide moves beyond generic safety advice, providing a self-validating protocol for PPE selection and handling. The causality of every recommendation is rooted in the chemical's specific interaction with biological tissue and protective materials.

Hazard Profile & Risk Analysis

Effective PPE selection begins with defining the enemy. The following data dictates the protective barriers required.

Hazard ClassCategoryH-CodeCritical Risk Description
Flammable Liquid Cat 3H226 Flash point is likely <60°C. Vapors can travel to ignition sources. Static discharge is a primary threat during transfer.
Skin Corrosion Cat 1BH314 Causes severe skin burns and eye damage.[1] Mechanism: Alkaline hydrolysis of protein and fat (liquefaction necrosis). Damage is immediate and deep.
Acute Toxicity Cat 4H302 Harmful if swallowed.[1] Systemic toxicity upon absorption.[2]
STOT-SE Cat 3H335 Respiratory tract irritation.[1] Vapors are highly irritating to mucous membranes.

Data synthesized from PubChem and GHS classifications for cycloalkylamines [1, 2].

PPE Selection Matrix: The Barrier Protocol

Scientific Rationale: Standard nitrile gloves are often permeable to amines due to the polarity of the N-H bond, which can solvate the nitrile polymer matrix. For N,3-dimethylcyclohexan-1-amine, Butyl Rubber or EVOH Laminate (Silver Shield) are the only materials that provide validated permeation resistance for prolonged periods.

A. Hand Protection (The "Double-Shell" Method)
LayerMaterialThicknessFunction & Justification
Inner Layer Nitrile (Disposable) 4-5 milMechanical Barrier: Protects skin from sweat and provides a clean surface. Note: Offers negligible chemical protection against this amine.
Outer Layer (Primary) Butyl Rubber >15 milChemical Barrier: Resists amine permeation (>480 min breakthrough). Essential for pouring, synthesis, or spill cleanup.
Alternative Silver Shield (Laminate) 2.7 milUniversal Barrier: Use if Butyl is unavailable. Excellent resistance but poor dexterity. Use under a nitrile glove for better grip.

Critical Warning: Do NOT use Latex or thin disposable Nitrile as the primary barrier. Amines can permeate these materials in <5 minutes without visible degradation [3].

B. Eye & Face Protection[1][3][4][5]
  • Requirement: Chemical Splash Goggles (Indirect Vent) + Face Shield (8-inch) .

  • Causality: H314 (Corrosive).[1][2] Safety glasses provide impact protection but allow liquids to drip behind the lens. A face shield is mandatory during dispensing to protect the neck and face from projectile splashes, which can cause permanent scarring.

C. Respiratory & Body Protection
  • Engineering Control: All handling must occur in a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Respirator (If Hood Unavailable): Full-face respirator with Organic Vapor (OV) or Amine/Methylamine specific cartridges.

  • Body: Flame-resistant (FR) lab coat (due to H226) + Chemical-resistant apron (Butyl or Neoprene) for volume handling >100 mL.

Visual Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for PPE based on the operational task.

PPE_Selection Start Task Assessment Volume Volume > 10 mL or Heating? Start->Volume SplashRisk High Splash Risk? Volume->SplashRisk Yes StandardPPE Standard PPE: - Fume Hood - Splash Goggles - Lab Coat - Double Nitrile (Change immediately on splash) Volume->StandardPPE No SplashRisk->StandardPPE No (Closed System) HighRiskPPE High-Risk PPE: - Fume Hood - Splash Goggles + Face Shield - Butyl/Silver Shield Gloves - Chemical Apron SplashRisk->HighRiskPPE Yes (Pouring/Synthesis)

Figure 1: Risk-based PPE selection logic. Note that "Standard PPE" relies on immediate glove removal upon contamination, while "High-Risk PPE" provides permeation resistance.

Operational Protocol: Handling & Synthesis

Step 1: Pre-Operational Check
  • Verify Ventilation: Confirm fume hood is operational.

  • Neutralization Prep: Prepare a beaker of dilute acetic acid (vinegar) or citric acid solution nearby to neutralize minor spills on equipment (NOT on skin).

  • Static Grounding: If transferring >1L, ground the receiving vessel. Amines can accumulate static charge, and H226 (Flammable) creates an explosion risk.

Step 2: Transfer & Usage
  • Don PPE: Put on inner nitrile gloves, then outer Butyl gloves. Secure cuffs over the lab coat sleeves.

  • Dispensing: Use a glass syringe or cannula transfer for volumes <50 mL to minimize open-air exposure.

    • Why? Reduces vapor release (H335) and splash risk (H314).

  • Reaction: If heating, ensure the system is under inert atmosphere (Nitrogen/Argon). Hot amines oxidize rapidly, potentially creating unstable byproducts.

Step 3: Post-Usage & Decontamination
  • Wipe Down: Wipe all exterior surfaces of bottles with a dry paper towel, then a water-dampened towel before returning to storage.

  • Doffing: Remove outer gloves first, turning them inside out. Inspect inner gloves for signs of permeation (discoloration). Wash hands with soap and water immediately.[3]

Emergency Response & Spill Management

Scenario: You have spilled 50 mL of N,3-dimethylcyclohexan-1-amine inside the fume hood.

  • Immediate Action: Alert personnel. Keep hood sash low.

  • Ignition Control: Turn off hot plates/stirrers immediately (H226).

  • Absorb: Use vermiculite or sand . Do NOT use paper towels (high surface area + flammable liquid = fire risk).

  • Neutralize: Once absorbed, treat the waste with dilute acid (e.g., 5% HCl or citric acid) to convert the volatile amine into a non-volatile ammonium salt.

  • Disposal: Scoop into a hazardous waste bag labeled "Flammable/Corrosive Debris."

Spill_Response Spill Spill Detected Location Inside Fume Hood? Spill->Location Evacuate EVACUATE LAB Call EHS/Fire Dept Location->Evacuate No (General Floor) Contain 1. Close Sash 2. Remove Ignition Sources Location->Contain Yes Cleanup Absorb with Vermiculite (No Paper Towels) Contain->Cleanup Waste Label: Flammable/Corrosive Cleanup->Waste

Figure 2: Decision tree for spill response. Note the critical distinction between hood and floor spills due to respiratory toxicity.

Disposal & Waste Management

  • Waste Stream: Segregated Organic Solvents (Halogen-free).

  • Segregation: NEVER mix with oxidizing acids (Nitric, Perchloric) or active oxidizers. The reaction is hypergolic (can ignite spontaneously).

  • Labeling: Must carry "Flammable" and "Corrosive" GHS stickers.

  • Protocol:

    • Collect in a dedicated HDPE or glass waste container.

    • Do not overfill (leave 10% headspace).

    • Triple rinse empty reagent bottles with a solvent (e.g., ethanol) before disposal; add rinsate to the waste stream.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16771259, N,3-dimethylcyclohexan-1-amine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - N,N-dimethylcyclohexylamine (Analogue Data).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms.[4] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.